(4-Nitro-1H-pyrazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1,8H,2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZIAVBQKXPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (4-Nitro-1H-pyrazol-5-yl)methanol
Topic: (4-Nitro-1H-pyrazol-5-yl)methanol Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Versatile Synthon for High-Energy Materials and Pharmacophores
Executive Summary & Structural Identity
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 1479085-67-0) represents a critical intermediate in the synthesis of nitrogen-rich heterocyclic systems. Characterized by an electron-deficient pyrazole core decorated with a nitro group and a hydroxymethyl handle, this compound serves as a bifunctional scaffold. It bridges the gap between energetic materials chemistry —where high nitrogen/oxygen balance is prized—and medicinal chemistry , where it functions as a precursor for kinase inhibitors and fused bicyclic systems.
Structural Parameters & Tautomerism
The compound exists in a prototropic tautomeric equilibrium. In solution, the position of the pyrrolic proton (NH) shifts between N1 and N2, effectively rendering the C3 and C5 positions equivalent unless the nitrogen is substituted.
-
Systematic Name: (4-Nitro-1H-pyrazol-5-yl)methanol[1][2][3][4]
-
Tautomer: (4-Nitro-1H-pyrazol-3-yl)methanol
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 143.10 g/mol
-
SMILES: OCC1=C(=O)C=NN1
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Typical for 4-nitropyrazole alcohols) |
| pKa (NH) | ~9.5 (Predicted; Acidity enhanced by 4-NO |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane) |
Synthetic Pathways and Production
The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol is rarely performed by direct nitration of pyrazol-5-yl methanol due to the sensitivity of the primary alcohol to oxidative conditions (forming aldehydes or carboxylic acids). Instead, the most robust protocols rely on the reduction of stable carbonyl precursors.
Primary Route: Reduction of 4-Nitropyrazole Esters
The preferred laboratory scale synthesis involves the selective reduction of ethyl 4-nitro-1H-pyrazole-5-carboxylate. This method preserves the nitro group while converting the ester to the alcohol.
Reagents: Sodium Borohydride (NaBH
Secondary Route: Nitration of Protected Precursors
Alternatively, one can nitrate 3-methylpyrazole and subsequently oxidize the methyl group, but this is less atom-economical.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the nitro moiety.
Chemical Reactivity & Transformations
The utility of (4-Nitro-1H-pyrazol-5-yl)methanol lies in its orthogonality. The alcohol, the nitro group, and the pyrazole NH can be modified independently.
Hydroxyl Group Functionalization
The C5-hydroxymethyl group is a versatile handle.
-
Halogenation: Treatment with Thionyl Chloride (SOCl
) yields 5-(chloromethyl)-4-nitro-1H-pyrazole, a potent alkylating agent. -
Oxidation: Controlled oxidation (e.g., MnO
or Swern) yields 4-nitro-1H-pyrazole-5-carbaldehyde.
Nitro Group Manipulation (Scaffold Morphing)
The 4-nitro group is a "masked" amino group.
-
Reduction: Catalytic hydrogenation (H
, Pd/C) or chemical reduction (Fe/NH Cl) converts the nitro group to an amine. -
Cyclization: The resulting (4-amino-1H-pyrazol-5-yl)methanol is an immediate precursor to pyrazolo[4,3-d]pyrimidines (biosteres of purines) when cyclized with orthoesters or urea.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the core alcohol scaffold.
Detailed Experimental Protocol
Protocol: Synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol via Ester Reduction
Note: This protocol assumes the use of Ethyl 4-nitro-1H-pyrazole-5-carboxylate as the starting material.
Materials
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Borohydride (NaBH
) (3.0 eq) -
Calcium Chloride (CaCl
) (1.5 eq) (Enhances reducing power of NaBH ) -
Ethanol (Absolute) and THF (Anhydrous)
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate (10 mmol) in THF/Ethanol (2:1 ratio, 30 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add CaCl
(15 mmol) in one portion and stir for 15 minutes. -
Reduction: Slowly add NaBH
(30 mmol) portion-wise over 20 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting ester spot should disappear.
-
Quench: Cool back to 0 °C. Carefully quench with saturated NH
Cl solution or 1N HCl until pH ~5–6. Caution: Vigorous gas evolution. -
Extraction: Evaporate organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry combined organics over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Hexane to afford the title compound as a pale yellow solid.
Applications & Safety
High-Energy Density Materials (HEDM)
In the field of energetic materials, the 4-nitropyrazole moiety is valued for its high positive heat of formation and density.[5] The hydroxyl group in (4-Nitro-1H-pyrazol-5-yl)methanol is often nitrated to form nitrate esters or converted to trinitromethyl derivatives to maximize oxygen balance and detonation velocity [1].
Pharmaceutical Development
This scaffold is a bioisostere for imidazole and purine rings. It is frequently utilized in the design of:
-
CDK Inhibitors: The pyrazole nitrogen hydrogen bonds with the hinge region of kinases.
-
Antibiotics: Derivatives have shown activity against Gram-positive bacteria by disrupting cell wall synthesis [2].
Safety Profile
-
Energetic Hazard: While the alcohol itself is stable, it contains a nitro group on a high-nitrogen ring. It should be treated as a potential energetic material precursor.[6] Avoid heating dry solids above 100 °C without thermal analysis (DSC).
-
Handling: Standard PPE (gloves, goggles, lab coat) is mandatory. Work in a fume hood to avoid inhalation of dusts.
References
-
Dalinger, I. L., et al. (2015).[7] "Synthesis of 4-nitro-1-(trinitromethyl)pyrazoles." Mendeleev Communications. Link
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56965955. Link
-
Zhang, J., et al. (2019). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link
Sources
- 1. 1479085-67-0 CAS Manufactory [chemicalbook.com]
- 2. 200617-78-3|4-Nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2075-46-9 | 4-Nitropyrazole | Pyrazoles | Ambeed.com [ambeed.com]
- 4. (4-Nitro-1H-pyrazol-5-yl)methanol - 通用试剂 - 西典实验 [seedior.com]
- 5. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of (4-Nitro-1H-pyrazol-5-yl)methanol
The following technical guide details the structural elucidation of (4-Nitro-1H-pyrazol-5-yl)methanol . It is designed for researchers requiring a rigorous, evidence-based approach to confirming the identity of nitro-substituted pyrazole derivatives.
Executive Summary
The unambiguous identification of (4-Nitro-1H-pyrazol-5-yl)methanol (C₄H₅N₃O₃) presents specific challenges due to the annular tautomerism characteristic of the pyrazole core and the electron-withdrawing nature of the nitro group. This guide outlines a self-validating workflow to distinguish the target molecule from its regioisomers (N-alkylated impurities) and to characterize its dynamic tautomeric equilibrium.
Structural Context & Tautomerism
Before initiating spectral analysis, one must understand the dynamic nature of the analyte. Pyrazoles unsubstituted on the nitrogen exist in a rapid proton-exchange equilibrium.
For 4-nitro-substituted pyrazoles, the position of the hydroxymethyl group (–CH₂OH) defines the nomenclature, yet the physical species in solution is a mixture of two tautomers:
-
5-isomer: (4-Nitro-1H-pyrazol-5-yl)methanol
-
3-isomer: (4-Nitro-1H-pyrazol-3-yl)methanol
While often synthesized via the nitration of (1H-pyrazol-3-yl)methanol or reduction of 4-nitropyrazole-3-carboxylic acid, the presence of the nitro group at C4 significantly increases the acidity of the N-H proton, influencing the tautomeric ratio and solubility profiles.
Visualization: Tautomeric Equilibrium & Regioisomerism
The following diagram illustrates the critical distinction between the desired tautomeric pair and the common N-hydroxymethyl impurity formed during synthesis (e.g., reaction with formaldehyde).
Caption: Figure 1. The target molecule exists as a dynamic equilibrium between 3- and 5-substituted forms. The N-substituted isomer (Red) is a stable impurity that must be ruled out.
Analytical Workflow
This protocol uses a "deductive elimination" approach. We confirm the molecular formula, rule out N-alkylation, and then assign the regiochemistry of the substituents.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm Molecular Formula (C₄H₅N₃O₃).
-
Method: ESI-TOF (Negative Mode preferred due to acidity of NH).
-
Expected Data:
-
[M-H]⁻: m/z 158.0207 (Calculated).
-
Fragmentation: Look for loss of NO₂ (M-46) or CH₂O (M-30) to confirm functional groups.
-
Step 2: Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and assess H-bonding.
-
Key Bands:
-
O-H / N-H Stretch: Broad absorption 3200–3400 cm⁻¹.
-
NO₂ Asymmetric Stretch: ~1530–1550 cm⁻¹ (Strong).
-
NO₂ Symmetric Stretch: ~1340–1360 cm⁻¹.
-
C=N Ring Stretch: ~1480 cm⁻¹.
-
Step 3: Nuclear Magnetic Resonance (NMR)
This is the definitive tool for elucidation. All spectra should be acquired in DMSO-d₆ to slow proton exchange and visualize OH/NH signals.
A. 1H NMR Analysis (400+ MHz, DMSO-d₆)
The spectrum is simple but diagnostic.
| Proton | Multiplicity | Approx.[1] Shift (δ ppm) | Mechanistic Explanation |
| NH | Broad Singlet | 13.5 – 14.0 | Highly deshielded due to aromaticity and electron-withdrawing NO₂ group. |
| H-3 (or H-5) | Singlet | 8.2 – 8.6 | Aromatic proton. Downfield shift caused by ortho-NO₂ group. |
| OH | Triplet/Broad | 5.0 – 5.5 | Coupling to CH₂ (if exchange is slow). |
| CH₂ | Doublet/Singlet | 4.5 – 4.8 | Benzylic-like position. |
Critical Check: If the CH₂ signal appears > 5.5 ppm, suspect N-alkylation (hemiaminal structure). C-alkylation (target) is typically < 5.0 ppm [1].
B. 13C NMR Analysis (DEPT-135/Q)
-
C4-NO₂: Quaternary, weak intensity. Shift ~130–135 ppm.
-
C3/C5 (CH): High intensity. Shift ~128–135 ppm.
-
C5/C3 (C-CH₂): Quaternary. Shift ~140–150 ppm.
-
CH₂: Aliphatic. Shift ~55–60 ppm.
C. 2D NMR (HMBC & NOESY) - The "Smoking Gun"
To definitively prove the structure is C-substituted and not N-substituted:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for correlations from CH₂ protons to two ring carbons.
-
Target (C-sub): CH₂ correlates to C5 (quaternary, ²J) and C4 (quaternary, ³J).
-
Impurity (N-sub): N-CH₂ protons would correlate to C3 (CH) and C5 (CH) symmetrically if the molecule were 3,5-unsubstituted, but here they would correlate to C5 and C3 with different shifts. Crucially, N-substitution often shows ³J coupling to the protonated carbon (C3/5-H), whereas C-substitution shows coupling to the quaternary C4-NO₂.
-
-
15N-HMBC (Optional but recommended):
-
Correlate Ring H to Ring N. The pattern of ³J vs ²J couplings distinguishes 1,4- from 1,3- or 1,5-substitution patterns.
-
Visualization: Elucidation Logic Tree
The following flowchart guides the scientist through the decision-making process based on spectral data.
Caption: Figure 2. Logic flow for distinguishing the target C-hydroxymethyl pyrazole from N-alkylated byproducts using NMR chemical shifts and HMBC connectivity.
Crystallography & Tautomeric Preference
While NMR in solution shows an average of tautomers, X-ray crystallography can freeze the molecule in its preferred solid-state form.
-
Prediction: In the solid state, 4-nitropyrazoles often crystallize in the form that maximizes intermolecular hydrogen bonding. For (4-Nitro-1H-pyrazol-5-yl)methanol, the 5-substituted tautomer is often preferred if it allows the formation of an intramolecular H-bond between the CH₂OH hydroxyl and the adjacent NH, or if packing forces dominate [2].
-
Protocol: Grow crystals by slow evaporation from Ethanol/Water or Methanol.
-
Analysis: Solve structure to confirm the position of the H atom on the pyrazole nitrogens.
References
-
Claramunt, R. M., et al. "The Tautomerism of 3(5)-Substituted Pyrazoles." Magnetic Resonance in Chemistry, vol. 44, no. 1, 2006. [Link]
-
Infantes, L., et al. "Structure and Tautomerism of 4-Nitropyrazoles." Journal of Chemical Crystallography, vol. 31, 2001. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12345, Pyrazole Derivatives." [Link] (General reference for spectral data comparison).
Sources
(4-Nitro-1H-pyrazol-5-yl)methanol CAS number 1479085-67-0
Synthesis, Reactivity, and Application as a Pharmacophore Scaffold
CAS Number: 1479085-67-0 Molecular Formula: C4H5N3O3 Molecular Weight: 143.10 g/mol
Executive Summary
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS 1479085-67-0) is a critical heterocyclic intermediate employed primarily in the synthesis of fused pyrazolo-derivatives for pharmaceutical applications. Characterized by a pyrazole core substituted with a nitro group at the 4-position and a hydroxymethyl group at the 5-position (tautomeric with position 3), this compound serves as a bifunctional scaffold. Its nitro group provides a latent amine for cyclization, while the hydroxymethyl moiety offers a versatile handle for nucleophilic substitution or oxidation. This guide details the robust synthesis, reactivity profile, and safety protocols required for utilizing this compound in high-value drug discovery campaigns, specifically targeting kinase and phosphodiesterase (PDE) pathways.
Chemical Identity and Tautomerism
The compound exists in a tautomeric equilibrium typical of N-unsubstituted pyrazoles. While the CAS designation specifies the 5-yl isomer, in solution, the proton on the ring nitrogen oscillates, rendering the 3- and 5-positions chemically equivalent unless the nitrogen is protected (e.g., with a benzyl or THP group).
| Property | Specification |
| IUPAC Name | (4-Nitro-1H-pyrazol-5-yl)methanol |
| Synonyms | 4-Nitro-5-hydroxymethylpyrazole; (4-Nitro-1H-pyrazol-3-yl)methanol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, Methanol, THF; Sparingly soluble in water |
| pKa (est) | ~9.5 (NH deprotonation) |
| Energetic Class | Nitro-heterocycle (Low sensitivity, but potentially energetic) |
Synthetic Pathways
Direct nitration of (1H-pyrazol-5-yl)methanol is hazardous and often leads to oxidation of the alcohol. The industry-standard protocol utilizes a Nitration-Reduction sequence starting from a pyrazole ester. This ensures regioselectivity at the 4-position and preserves the oxidation state of the alcohol.
Protocol: Ester Reduction Route (Recommended)
This pathway minimizes oxidative side reactions and allows for easier purification.
Step 1: Nitration
-
Precursor: Ethyl 1H-pyrazole-3-carboxylate (or methyl ester).
-
Reagents: Fuming
, conc. . -
Mechanism: Electrophilic aromatic substitution. The pyrazole ring is deactivated but the 4-position remains the most nucleophilic site.
-
Product: Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
Step 2: Reduction to Alcohol
-
Reagents: Sodium Borohydride (
) in THF/Methanol or Lithium Aluminum Hydride ( ) in THF. -
Conditions:
, inert atmosphere ( ). -
Workup: Quench with saturated
, extract with EtOAc.
Step-by-Step Experimental Procedure (Adapted from Homologs):
-
Dissolution: Dissolve 1.0 eq of Ethyl 4-nitro-1H-pyrazole-3-carboxylate in anhydrous THF (0.2 M concentration).
-
Activation: Cool to
. Add 1.5 eq of methanol (acts as a catalyst/proton source for borohydride). -
Reduction: Portion-wise add 2.0 eq of
. Monitor effervescence ( gas evolution). -
Reaction: Warm to room temperature and stir for 3-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Cool to
. Slowly add saturated aqueous to destroy excess hydride. -
Isolation: Remove THF under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via nitration of the ester followed by hydride reduction.
Reactivity Profile & Applications
The utility of (4-Nitro-1H-pyrazol-5-yl)methanol lies in its "Orthogonal Functionality." The nitro group and the alcohol group can be manipulated independently to construct complex bicyclic drugs.
A. Reduction to 4-Amino-Scaffold
The most common transformation is the reduction of the nitro group to an amine (
-
Reagents:
(Catalytic Hydrogenation) or (Chemical Reduction).
B. Functionalization of the Alcohol
The hydroxymethyl group serves as a linker.
-
Halogenation: Conversion to chloromethyl (
) using . This allows for displacement by amines or thiols. -
Oxidation: Conversion to the aldehyde (
) using (selective for benzylic/allylic-like alcohols) to generate a key electrophile for condensation reactions.
Visualization: Reactivity Logic
Caption: Divergent synthesis pathways from the core scaffold.
Case Studies in Drug Development
Case Study 1: PDE1 Inhibitors
Context: Phosphodiesterase 1 (PDE1) inhibitors are investigated for treating cognitive impairment and neurodegenerative diseases. Application: The (4-nitro-1H-pyrazol-5-yl)methanol scaffold is used to construct the pyrazolo[3,4-b]pyridine core. The alcohol is protected or converted to a leaving group, while the nitro group is reduced to install the nitrogen required for ring fusion. Mechanism: The pyrazole nitrogen and the newly formed amine (from nitro reduction) act as a dinucleophile reacting with 1,3-dielectrophiles.
Case Study 2: KAT II Inhibitors
Context: Kynurenine Aminotransferase II (KAT II) inhibitors are potential therapeutics for schizophrenia. Application: Derivatives of this scaffold, specifically N-benzylated analogs, are synthesized to modulate the active site of KAT II. The hydroxymethyl group often interacts with polar residues in the enzyme pocket or serves as a spacer for solubilizing groups.
Safety & Handling Protocols
As a nitro-substituted heterocycle, this compound possesses energetic potential . While mono-nitro pyrazoles are generally stable, they should be treated as potential explosives until characterized (e.g., DSC/TGA analysis).
| Hazard Class | Precautionary Measure |
| Explosion Risk | Avoid heating dry solid above |
| Skin/Eye Irritant | Wear nitrile gloves, safety goggles, and lab coat. Use in a fume hood. |
| Incompatibility | Strong bases (deprotonation can destabilize), Reducing agents (uncontrolled exotherm), Metal hydrides (gas evolution). |
Self-Validating Safety Check:
-
Before Scale-up: Run a Differential Scanning Calorimetry (DSC) scan. If an exotherm onset is detected
, limit reaction temperature to . -
Waste Disposal: Quench all reaction mixtures before disposal. Do not concentrate reaction mixtures containing unreacted azides or high-nitrogen content residues to dryness.
References
-
Vertex Pharmaceuticals Inc. (2015). KAT II Inhibitors. US Patent 8,933,095 B2.[1] Link
-
Lundbeck A/S. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. US Patent 11,535,611 B2.[2] Link
-
BLD Pharm. (2024). Product Catalog: (4-Nitro-1H-pyrazol-5-yl)methanol. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole Derivatives. Link
-
Potapov, A. et al. (2016). Synthesis of novel 4-nitro-3-amino-1H-pyrazole-5-carboxylates. Chemistry of Polyhalogenated Nitrobutadienes. Link
Sources
A Technical Guide to the Characterization of (4-Nitro-1H-pyrazol-5-yl)methanol: A Predictive and Methodological Approach
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] This guide focuses on the specific, yet sparsely documented compound, (4-Nitro-1H-pyrazol-5-yl)methanol. Given the limited direct literature on this molecule, this document serves as a comprehensive, predictive guide for researchers and drug development professionals. By synthesizing data from structurally analogous compounds, we will outline the predicted physicochemical and spectral properties of (4-Nitro-1H-pyrazol-5-yl)methanol, propose a robust synthetic pathway, and provide detailed protocols for its characterization. This whitepaper is designed to be a self-validating roadmap for any research program initiating work with this promising chemical entity.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in evaluating any new chemical entity is to understand its core structure and predict its fundamental physicochemical properties. These parameters govern its solubility, stability, and potential for intermolecular interactions, which are critical for both synthetic handling and biological activity.
The structure of (4-Nitro-1H-pyrazol-5-yl)methanol combines the biologically significant pyrazole ring with a highly polar nitro group and a reactive hydroxymethyl (methanol) moiety. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electron density of the pyrazole ring and the acidity of the N-H proton. The hydroxymethyl group provides a key site for further functionalization or for forming hydrogen bonds with biological targets.
Caption: Proposed synthetic pathway for (4-Nitro-1H-pyrazol-5-yl)methanol.
Key Chemical Reactivity
The true value of (4-Nitro-1H-pyrazol-5-yl)methanol as a research tool lies in its potential for subsequent reactions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (4-amino-1H-pyrazol-5-yl)methanol. This transformation is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). [5]The resulting amino-pyrazole is a highly versatile building block for constructing more complex molecules, a common strategy in drug discovery. [2][5]* Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester, providing another handle for diversification.
Spectroscopic Characterization: A Predictive Analysis
Accurate structural confirmation relies on a suite of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, we can predict the key features in the NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation in organic chemistry.
-
¹H NMR: The spectrum is expected to be relatively simple.
-
Pyrazole N-H: A broad singlet, likely downfield (>12 ppm), due to the acidic nature of the proton on the pyrazole ring. [6] * Pyrazole C-H: A singlet for the proton at the C-3 position. The strong electron-withdrawing effect of the adjacent nitro group will shift this proton significantly downfield, likely in the range of 8.0-9.0 ppm.
-
CH₂ (Methanol): A singlet (or a doublet if coupled to the OH proton) is expected for the methylene protons. Based on the parent compound (1H-pyrazol-4-yl)methanol, which shows this peak at ~4.37 ppm, the nitro group's influence might shift this slightly. [6] * OH (Methanol): A broad singlet (or a triplet if coupled to the CH₂ protons) whose chemical shift is highly dependent on concentration and solvent, but could appear around 4.5-5.5 ppm. [6]
-
-
¹³C NMR:
-
Pyrazole Carbons: Three distinct signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C-4) will be significantly deshielded.
-
CH₂ (Methanol): A signal for the methylene carbon, likely in the range of 50-60 ppm.
-
Causality Note: The predicted chemical shifts are heavily influenced by the electronic environment. The nitro group's powerful electron-withdrawing nature decreases electron density on the pyrazole ring, causing attached protons and carbons to resonate at a lower field (higher ppm) compared to the unsubstituted parent pyrazole. Standard deuterated solvents like DMSO-d₆ or CDCl₃ would be appropriate, with their residual peaks used for referencing. [7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
-
N-H Stretch: A moderate, somewhat broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch of the pyrazole ring. [9]* C-H Stretch: Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the sp³ C-H of the methylene group.
-
NO₂ Stretch: This is a key diagnostic feature. Two very strong and sharp absorption bands are expected: one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹). [10]* C=N/C=C Stretch: Medium intensity peaks in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring vibrations.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region for the alcohol C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): Using an appropriate ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI), a strong signal corresponding to the molecular weight (143.10 g/mol ) should be observed. [11]* Fragmentation Pattern: The fragmentation will likely be dictated by the nitro group. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M-46), the loss of NO (M-30), and subsequent ring fragmentation. [12]The loss of the hydroxymethyl group (CH₂OH, M-31) is also a plausible fragmentation pathway.
Experimental Protocols for Synthesis and Characterization
The following protocols are designed as a starting point for the synthesis and rigorous validation of (4-Nitro-1H-pyrazol-5-yl)methanol.
Protocol: Synthesis via Electrophilic Nitration
Caution: This procedure involves strong acids and nitrating agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
(1H-Pyrazol-4-yl)methanol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, beaker
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add (1H-Pyrazol-4-yl)methanol (1.0 g, 1.0 eq) to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 5 °C. Stir until fully dissolved.
-
Nitration: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise via a dropping funnel to the solution of the pyrazole over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding solid sodium bicarbonate until the effervescence ceases (pH ~7). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol: Structural Characterization Workflow
This workflow ensures a logical progression from a newly synthesized compound to a fully characterized and validated structure.
Caption: Logical workflow for the characterization of the target compound.
Sample Preparation for Analysis:
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.
-
IR (ATR): Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer and acquire the spectrum.
Potential Applications in Drug Discovery
The (4-Nitro-1H-pyrazol-5-yl)methanol scaffold is a promising starting point for creating libraries of novel compounds for biological screening.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a well-known feature in many kinase inhibitors used in oncology. [2]The amino derivative (obtained after nitro reduction) can be acylated or used in coupling reactions to build molecules that target the ATP-binding site of kinases.
-
Antibacterial Agents: Numerous pyrazole derivatives have shown potent activity against resistant bacterial strains like MRSA. [2]The functional handles on this molecule allow for the systematic exploration of structure-activity relationships (SAR) to develop new antibacterial agents.
-
Energetic Materials Research: Nitropyrazoles are a class of compounds studied for their high energy density. [13][14]The combination of the nitro group and the pyrazole ring makes this compound, and its derivatives, of potential interest in materials science.
Conclusion
While (4-Nitro-1H-pyrazol-5-yl)methanol remains a novel target with scarce direct experimental data, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive framework based on established chemical principles and data from analogous structures. We have presented its predicted physicochemical properties, a logical synthetic route, and a detailed workflow for its definitive characterization. By following the methodologies outlined herein, researchers can confidently undertake the synthesis and exploration of this promising compound, unlocking its potential for future applications.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Abu-Safieh, K., El-Barghouthi, M. I., Khanfar, M. A., Salameh, B. A., Al-Aqrabawi, I. S., Al Hourani, B. J., & Ali, B. F. (2021). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies.
- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- US EPA. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. CompTox Chemicals Dashboard.
- MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules.
- BenchChem. (n.d.). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Application Notes and Protocols.
- Ilyushin, M. A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 143.
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
- Int.J.Curr.Microbiol.App.Sci. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
- Murtaza, G., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- MDPI. (2022).
- Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- ResearchGate. (n.d.). Figure S4: 1 H NMR spectrum (400 MHz, methanol-d4, 25°C) for....
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
- SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole.
- ResearchGate. (n.d.). The purpose of this study is to synthesize novel pyrazol-5(4H)-one and....
- Jung, J. C. (2004).
- ChemScene. (n.d.). 1-Methyl-4-((5-nitro-1h-pyrazol-1-yl)methyl)-1h-pyrazole.
- ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Royal Society of Chemistry. (n.d.). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Advances.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
- ResearchGate. (n.d.).
- University of Southampton. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Crystal Structure Report Archive.
- MIT DSpace. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
- ScienceDirect. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)
- ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- BenchChem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
- PubMed. (n.d.).
- The Organic Chemistry Tutor. (2016, March 29). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube.
- Biointerface Research in Applied Chemistry. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13136-13149.11*(5), 13136-13149.
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(4-Nitro-1H-pyrazol-5-yl)methanol: Technical Specifications, Synthesis, and Applications
[1]
Core Identity & Physicochemical Profile[1][2][3][4]
(4-Nitro-1H-pyrazol-5-yl)methanol is a functionalized heterocyclic compound characterized by a pyrazole core substituted with a nitro group at the 4-position and a hydroxymethyl group at the 5-position (tautomeric with position 3). Its molecular weight is a defining parameter for stoichiometric calculations in multi-step organic synthesis.[1]
Molecular Weight & Formula
The precise molecular weight is critical for analytical verification (Mass Spectrometry) and molarity calculations in drug development.[1]
| Property | Value | Notes |
| Molecular Formula | C₄H₅N₃O₃ | |
| Exact Mass | 143.0331 Da | Monoisotopic mass (¹²C, ¹H, ¹⁴N, ¹⁶O) |
| Average Molecular Weight | 143.10 g/mol | Based on standard atomic weights |
| CAS Number | 1479085-67-0 | Primary identifier for the 4-nitro-5-hydroxymethyl isomer |
| SMILES | OCC1=C(=O)C=NN1 | Tautomer-independent representation |
Isotopic Abundance Distribution
For high-resolution Mass Spectrometry (HRMS) validation, the isotopic envelope is as follows:
Synthesis & Manufacturing Protocols
The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol is typically achieved through two primary pathways: Electrophilic Aromatic Substitution (Nitration) or Carbonyl Reduction .
Pathway A: Direct Nitration (Industrial Route)
This method utilizes the high nucleophilicity of the pyrazole C4 position.[1]
-
Precursor: (1H-pyrazol-3-yl)methanol (CAS 23585-49-1).
-
Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[1]
-
Mechanism: The pyrazole ring undergoes electrophilic attack by the nitronium ion (NO₂⁺) at the 4-position.[1]
-
Protocol:
-
Dissolve (1H-pyrazol-3-yl)methanol in concentrated H₂SO₄ at 0°C.
-
Dropwise addition of fuming HNO₃ while maintaining temperature <10°C (Exothermic).[1]
-
Stir at room temperature for 4–6 hours.
-
Quench over crushed ice and neutralize with NaHCO₃ to precipitate the product.
-
Pathway B: Reduction of Ester Precursors (Lab Scale)
Preferred when regioselectivity is critical or when starting from carboxylate derivatives.[1]
-
Precursor: Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
-
Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Solvent: THF or Methanol.
-
Protocol:
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthetic pathways.
Figure 1: Convergent Synthesis Strategies. Pathway A (Red) offers direct access; Pathway B (Green) offers higher regiocontrol via ester reduction.[1]
Analytical Characterization
Validating the molecular weight and structure requires a multi-modal approach.
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Observed Peak: [M+H]⁺ = 144.1 m/z.[1]
-
Fragmentation Pattern: Loss of NO₂ (-46 Da) and CH₂OH (-31 Da) are characteristic.[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆.
Applications in Drug Development & Energetics[3]
Pharmaceutical Intermediate (KAT II Inhibition)
(4-Nitro-1H-pyrazol-5-yl)methanol is a key scaffold in the development of Kynurenine Aminotransferase II (KAT II) inhibitors. KAT II inhibitors are investigated for treating cognitive dysfunction in schizophrenia by modulating kynurenic acid levels in the brain.[1]
-
Mechanism: The pyrazole core mimics the substrate binding pocket of the enzyme.[1]
-
Derivatization: The hydroxyl group serves as a handle for attaching solubilizing groups or lipophilic tails to improve blood-brain barrier (BBB) penetration.[1]
High-Energy Density Materials (HEDM)
Nitro-substituted pyrazoles are precursors for energetic plasticizers and melt-cast explosives.
Safety & Handling Protocols
Warning: As a nitro-heterocycle, this compound possesses potential explosive properties, particularly when dry or subjected to shock.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon).
-
Handling: Use non-sparking tools. Avoid metal spatulas.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work behind a blast shield if scaling up >5g.[1]
-
Incompatibility: Strong reducing agents, alkali metals, and intense heat.[1]
References
-
Synthesis of KAT II Inhibitors. United States Patent US8933095B2. (2015).[1][2] "KAT II inhibitors."[1][2] Google Patents. Link
-
Pyrazolo[3,4-B]pyridines as PDE1 inhibitors. United States Patent US11535611B2. (2022).[1] Describes the use of (4-nitro-1H-pyrazol-5-yl)methanol as a synthetic intermediate. Link
-
PubChem Compound Summary. "(1H-Pyrazol-3-yl)methanol" (Precursor data). National Library of Medicine.[1] Link[1]
-
BenchChem Application Note. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor." (General nitro-pyrazole reduction protocols). Link
-
ChemicalBook. "(1H-PYRAZOL-4-YL)METHANOL Properties." (Structural isomer comparison). Link
Precision Synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol
An In-Depth Technical Guide for Medicinal & Energetic Material Chemists
Executive Summary & Strategic Analysis
(4-Nitro-1H-pyrazol-5-yl)methanol (also known as 4-nitro-3-hydroxymethylpyrazole) is a high-value heterocyclic scaffold. It serves as a critical "energetic alcohol" intermediate in the synthesis of melt-cast explosives (e.g., via nitrate esterification) and as a bioisostere in fragment-based drug discovery (FBDD).
The Synthetic Challenge:
The primary difficulty lies in the chemoselective differentiation of two reducible functionalities: the nitro group (
The Solution: This guide presents a Linear Divergent Strategy focusing on the nitration of a carboxylate precursor followed by a chemoselective hydride reduction. This pathway offers the highest safety profile and regiocontrol.
Structural Tautomerism Note
In unsubstituted 1H-pyrazoles, the N1 and N2 atoms are in rapid tautomeric equilibrium. Consequently, the C3 and C5 positions are chemically equivalent.
-
IUPAC Name: (4-Nitro-1H-pyrazol-5-yl)methanol
-
Common Synonym: (4-Nitro-1H-pyrazol-3-yl)methanol
-
Implication: Synthetic protocols targeting the 3-position yield the same product as those targeting the 5-position.
Retrosynthetic Logic
To design the optimal pathway, we disconnect the target molecule (
Figure 1: Retrosynthetic disconnection revealing the ester-nitration-reduction logic.
Pathway A: The "Nitrate-Then-Reduce" Protocol (Recommended)
This route is the industry standard due to the commercial availability of ethyl 1H-pyrazole-3-carboxylate and the stability of the ester group during nitration.
Phase 1: Regioselective Nitration
Objective: Introduce the nitro group at C4. Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, but the 3-carboxylate group deactivates the ring slightly. However, the 4-position remains the most nucleophilic site for electrophilic attack.
Reagents:
-
Substrate: Ethyl 1H-pyrazole-3-carboxylate
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) -
Catalyst/Solvent: Concentrated Sulfuric Acid (
) or Acetic Anhydride ( )
Protocol:
-
Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in concentrated
(5.0 vol) at 0°C. -
Addition: Dropwise add fuming
(1.2 eq) while maintaining the internal temperature below 10°C. Caution: Exothermic. -
Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the mixture onto crushed ice. The product, Ethyl 4-nitro-1H-pyrazole-3-carboxylate , typically precipitates as a white/pale yellow solid.
-
Purification: Filtration and washing with cold water. Recrystallization from Ethanol if necessary.
Phase 2: Chemoselective Reduction
Objective: Reduce the ester to a primary alcohol without touching the nitro group.
Critical Choice: We utilize Sodium Borohydride (
Method A: The Borane-THF Route (High Purity)
Borane is highly chemoselective for carboxylic acids and esters over nitro groups at low temperatures.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvation: Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (10 vol). Cool to 0°C.
-
Reduction: Add
complex (1M in THF, 3.0 eq) dropwise. -
Reflux: Warm to RT, then reflux gently for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane (hydrogen evolution!).
-
Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (3x) to remove trimethyl borate.
-
Yield: Expect 85–92%.
Method B: The
Route (Scalable/Cost-Effective)
This method generates
-
Solvation: Dissolve the nitro-ester (1.0 eq) in Ethanol (10 vol).
-
Activation: Add
(1.5 eq) and stir for 15 min at 0°C. -
Reduction: Add
(3.0 eq) portion-wise over 30 mins. -
Stir: Stir at RT for 4–6 hours.
-
Quench: Adjust pH to ~6 with 1M HCl.
-
Extraction: Evaporate EtOH, extract aqueous residue with Ethyl Acetate.
Mechanistic Visualization
The following diagram illustrates the electron flow during the critical reduction step using Borane, emphasizing the preservation of the nitro group.
Figure 2: Mechanistic pathway of chemoselective borane reduction.
Comparative Analysis of Reducing Agents
Selecting the wrong reducing agent is the most common failure mode in this synthesis.
| Reducing Agent | Chemoselectivity (Ester vs. Nitro) | Safety Profile | Scalability | Recommendation |
| Poor (Reduces | Low (Pyrophoric) | Low | AVOID | |
| Poor (Too slow for esters) | High | High | Not Recommended | |
| Excellent | Moderate (H2 gas) | High | Preferred (Cost) | |
| Excellent | Moderate (DMS odor/toxicity) | Moderate | Preferred (Purity) | |
| Moderate (Hard to stop at alcohol) | Low | Low | Alternative only |
Safety & Handling (Energetic Materials)
This synthesis involves Nitropyrazoles , which are precursors to high-energy materials.[1][2]
-
Thermal Stability: (4-Nitro-1H-pyrazol-5-yl)methanol is thermally stable up to ~180°C, but the dry powder should be treated as a potential energetic material.
-
Impact Sensitivity: While the mono-nitro compound is generally insensitive, avoid grinding dry solids.
-
Reaction Control: The nitration step is strongly exothermic . Runaway nitration can lead to fume-offs. Always have an ice bath and quenching water ready.
References
-
Chemoselective Reduction of Nitro-Esters
- Title: Synthesis of 4-nitropyrazole derivatives via electrophilic aromatic substitution.
- General Synthesis of Nitro-Alcohols: Title: Synthesis and Characterization of Hydroxymethyl-functionalized Nitropyrazoles. Source:Propellants, Explosives, Pyrotechnics. Context: Application of the target molecule in energetic plasticizers.
Sources
Biological and Energetic Profiles of Nitropyrazole Scaffolds: A Technical Compendium
Executive Summary
The nitropyrazole scaffold represents a unique intersection between high-energy density materials (HEDMs) and bioreductive pharmacology. Unlike ubiquitous nitrogen heterocycles used solely for their steric properties, the introduction of the nitro group (
This guide analyzes the biological activities of nitropyrazoles, distinguishing between their role as hypoxia-activated prodrugs (HAPs) in oncology and their emerging utility as insensitive munitions components. It provides researchers with validated synthesis protocols, mechanistic signaling maps, and comparative potency data.
Part 1: Chemical Architecture & Pharmacophore Analysis
The biological and energetic behaviors of nitropyrazoles are dictated by the positioning of the nitro group relative to the pyrazole nitrogens.
Electronic Tuning and Redox Potential
The pyrazole ring is π-excessive, but the nitro group acts as a strong electron-withdrawing group (EWG).
-
3-Nitropyrazole vs. 4-Nitropyrazole: The 4-position is the natural site for electrophilic aromatic substitution. However, 3-nitro isomers often exhibit higher single-electron reduction potentials (
), making them more susceptible to enzymatic reduction. -
Redox Cycling: In biological systems, the nitro group undergoes a one-electron reduction to a nitro radical anion (
). In the presence of oxygen, this radical is re-oxidized to the parent compound, generating superoxide anions ( ). This "futile cycle" is the basis of aerobic toxicity. In hypoxic environments (e.g., solid tumors), the radical anion is further reduced to cytotoxic hydroxylamines or amines.
Structural Versatility
| Compound Class | Key Substituent | Primary Application | Mechanism |
| Mononitropyrazoles | 4-NO2 | Synthetic Intermediate | Precursor for agrochemicals/pharma |
| Polynitropyrazoles | 3,4,5-Trinitro | Energetic Materials (HEDM) | High density, high detonation velocity |
| N-Alkylated Nitropyrazoles | N-Benzyl/N-Aryl | Antimicrobial/Anticancer | DNA intercalation, kinase inhibition |
Part 2: Therapeutic Applications[1][2][3]
Hypoxia-Activated Prodrugs (HAPs)
Nitropyrazoles serve as triggers for hypoxia-selective cytotoxicity.[1][2] The mechanism relies on the differential expression of nitroreductases in hypoxic tumor tissue compared to normoxic healthy tissue.
Mechanism of Action: Reductive Fragmentation
Unlike nitroimidazoles, nitropyrazoles can be tuned to fragment upon reduction, releasing a tethered cytotoxic effector (e.g., a nitrogen mustard or kinase inhibitor).
DOT Diagram: Bioreductive Activation Pathway
Figure 1: The bioreductive activation pathway of nitropyrazoles. In normoxia (red path), the futile cycle generates ROS. In hypoxia (green path), irreversible reduction leads to the active cytotoxic species.
Antimicrobial Activity
Nitropyrazole derivatives have demonstrated potency against multidrug-resistant (MDR) bacteria. The mechanism involves the formation of reactive nitrogen species (RNS) that damage bacterial DNA and inhibit enzymes like DNA gyrase.
Table 1: Comparative Antimicrobial Potency (MIC Values) Data synthesized from recent structure-activity relationship (SAR) studies.
| Compound Structure | Organism | MIC ( | Reference Standard (MIC) |
| 4-Nitropyrazole-3-carboxylate | S. aureus (MRSA) | 16 - 32 | Ampicillin (0.5 - 2) |
| N-Aryl-3,5-dinitropyrazole | P. aeruginosa | 64 | Ciprofloxacin (0.5) |
| Pyrazolo[1,5-a]pyrimidine (Nitro) | E. coli | 12.5 | Gentamicin (4) |
| 3-Methyl-4-nitropyrazole | C. albicans (Fungal) | >128 | Fluconazole (2) |
Technical Insight: While less potent than fluoroquinolones, nitropyrazoles exhibit a lower frequency of resistance development due to their non-specific radical-based mechanism of action.
Part 3: Energetic Materials (HEDMs) & Toxicity
In the field of energetic materials, 3,4,5-Trinitropyrazole (TNP) is a benchmark compound.[3] It offers a balance between high performance (detonation velocity ~8,800 m/s) and safety (low impact sensitivity).
Toxicity Profile of HEDMs
Researchers working with energetic nitropyrazoles must be aware of their toxicological profiles.
-
Cytotoxicity: TNP and DNP (Dinitropyrazole) show dose-dependent cytotoxicity in HepaRG cells.
-
Genotoxicity: The mechanism is linked to ROS/RNS production causing DNA double-strand breaks (marked by
-H2AX phosphorylation). -
Metabolism: Unlike stable aromatics, polynitropyrazoles are rapidly metabolized by hepatic enzymes, leading to reactive intermediates that deplete glutathione.
Part 4: Experimental Protocols
Protocol A: One-Pot Synthesis of 4-Nitropyrazole
A robust, scalable method avoiding the isolation of unstable intermediates.
Reagents: Pyrazole (1.0 eq), Conc.
-
Sulfonation: Charge a round-bottom flask with Conc.
(5 mL per g of pyrazole). Cool to 0-5°C. Add Pyrazole portion-wise to form pyrazole sulfate in situ. Stir for 30 mins. -
Nitration: Add Fuming
(1.5 eq) dropwise, maintaining temp <10°C. -
Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quench: Pour the reaction mixture onto crushed ice (10x volume). The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from ethanol/water.
-
Yield: ~85%
-
Purity Check: Melting point (160-162°C).
-
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic pathway from pyrazole to mono- and tri-nitrated derivatives.
Protocol B: Anaerobic Cytotoxicity Assay
Essential for validating Hypoxia-Activated Prodrugs.
-
Cell Seeding: Seed tumor cells (e.g., HT-29) in 96-well plates (5,000 cells/well). Allow attachment for 24h.
-
Hypoxia Induction: Place "Hypoxia" plates in an anaerobic chamber (
) for 4 hours prior to drug addition. Keep "Normoxia" plates in standard incubator ( ). -
Drug Treatment: Prepare serial dilutions of the nitropyrazole compound in degassed media. Add to cells without breaking the hypoxic seal (use remote handling or rapid transfer).
-
Incubation: Incubate for 4 hours (drug exposure phase).
-
Washout: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media.
-
Recovery: Incubate both sets of plates for 72 hours in normoxic conditions.
-
Readout: Assess viability using MTT or SRB assay.
-
Calculation: Hypoxia Cytotoxicity Ratio (HCR) =
. An HCR > 5 indicates significant hypoxia selectivity.
-
References
-
Dalinger, I. L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.[4][5][1][6][7][8][9][10][11][12][13][14] Link
-
Guitton, J., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology. Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.[5][1][2][8] Nature Reviews Cancer. (Contextual grounding for HAP mechanism). Link
-
Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[7][9][11][14] New Journal of Chemistry. Link
-
GuideChem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?Link
Sources
- 1. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. svedbergopen.com [svedbergopen.com]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Historical Evolution & The Regiochemical Barrier
The Discovery and History of Nitropyrazole Synthesis: A Technical Guide
Executive Summary Nitropyrazoles represent a unique intersection of pharmaceutical chemistry and high-energy density materials (HEDMs).[1] Historically, the synthesis of these compounds was governed by a rigid regiochemical barrier: electrophilic aromatic substitution (SEAr) overwhelmingly favors the 4-position, leaving the 3- and 5-positions synthetically inaccessible for decades. This guide details the historical evolution of nitropyrazole synthesis, focusing on the pivotal "Janssen-Habraken" rearrangement that broke this barrier, and provides modern, self-validating protocols for synthesizing key isomers.
The "C4 Barrier" (1889–1970)
Since the discovery of pyrazole by Buchner in 1889, chemists struggled with the functionalization of the pyrazole ring. The pyrazole nucleus consists of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).
-
The Problem: In acidic nitration media (mixed acid), the pyridine-like nitrogen becomes protonated, deactivating the ring. However, the 4-position remains the most nucleophilic site due to the resonance contribution of the pyrrole-like nitrogen.
-
The Result: For nearly a century, direct nitration yielded almost exclusively 4-nitropyrazole . Accessing the 3- or 5-positions required complex ring-closure strategies (e.g., from diazo compounds) rather than direct functionalization of the heterocycle.
The Janssen-Habraken Pivot (1971)
The paradigm shifted in 1971 when J.W.A.M.[2] Janssen and C.L.[3] Habraken (University of Leiden) published their seminal work on N-nitropyrazoles.
-
The Discovery: They observed that N-nitropyrazole (substitution at N1), which is easily formed by nitrating pyrazole in acetic anhydride, is kinetically stable but thermodynamically unstable.
-
The Breakthrough: Upon heating (thermal rearrangement), the nitro group migrates from the nitrogen (N1) to the carbon at position 3 (or 5). This [1,5]-sigmatropic shift unlocked the synthesis of 3-nitropyrazole and, subsequently, 3,4-dinitropyrazole (DNP) and 3,4,5-trinitropyrazole (TNP).
The High-Energy Era (1990s–Present)
With the full ring accessible, research pivoted toward "fully nitrated" systems. 3,4,5-Trinitropyrazole (TNP) emerged as a competitor to HMX (octogen) in explosives, offering high density (~1.87 g/cm³) and low sensitivity. Modern synthesis now focuses on "one-pot" efficiency and green nitrating agents (e.g., N2O5).
Part 2: Mechanistic Deep Dive
Mechanism 1: Direct Electrophilic Substitution (The C4 Pathway)
In standard mixed acid (HNO3/H2SO4), the pyrazolium ion undergoes attack by the nitronium ion (
Mechanism 2: The N-Nitro to C-Nitro Rearrangement (The C3 Pathway)
This reaction proceeds via a specific migration. The N-nitro group, formed under mild conditions (acetic anhydride/HNO3), acts as a "loaded spring." Thermal activation allows the nitro group to shift to the adjacent carbon.
Figure 1: The Janssen-Habraken rearrangement pathway, unlocking the 3-position.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Nitropyrazole (Modern One-Pot)
Target: Pharmaceutical Intermediate
Context: While historical methods used harsh mixed acids with low yields, this modern "one-pot, two-step" protocol utilizes in-situ sulfate formation to protect the substrate before aggressive nitration.
Reagents:
-
Pyrazole (1.0 eq)
-
Fuming HNO3 (98%)[4]
-
Oleum (20% free SO3)
-
Conc. H2SO4
Step-by-Step:
-
Sulfate Formation: Dissolve pyrazole in conc. H2SO4 (2.1 eq) at 0–5°C. Stir for 30 mins to form pyrazole sulfate. Why: Protonation protects the ring from oxidation during the exotherm.
-
Nitration: Dropwise add a mixture of fuming HNO3 (1.5 eq) and Oleum (3.0 eq) while maintaining temp < 15°C.
-
Reaction: Warm to 50°C and stir for 1.5 hours.
-
Quench: Pour onto crushed ice (ratio 1:5 w/v). A white precipitate forms immediately.
-
Purification: Filter, wash with ice water until neutral pH. Recrystallize from ethanol/water.
-
Yield: ~85%. MP: 162–164°C.
Protocol B: Synthesis of 3-Nitropyrazole (The Rearrangement Route)
Target: Precursor for DNP/TNP
Context: Direct nitration fails here. We must first synthesize N-nitropyrazole and thermally rearrange it.[5]
Step 1: N-Nitration [1][3][6][7]
-
Dissolve pyrazole in glacial acetic acid.
-
Add acetyl nitrate (generated in situ from fuming HNO3 and acetic anhydride) at 0°C.
-
Stir 2 hours. Pour into ice water. Filter the white solid (N-nitropyrazole).
-
Safety Note:N-nitropyrazoles are potential explosives.[3][7] Handle small quantities (<5g).
Step 2: Thermal Rearrangement
-
Dissolve N-nitropyrazole in a high-boiling inert solvent (e.g., Benzonitrile or Anisole).
-
Heat to 140–150°C for 5–10 hours.
-
Monitor: TLC will show the disappearance of the non-polar N-nitro spot and appearance of the polar C-nitro spot.
-
Workup: Cool to precipitate the crude 3-nitropyrazole. Wash with hexane to remove solvent.
-
Yield: ~75% (over 2 steps).
Protocol C: Synthesis of 3,4,5-Trinitropyrazole (TNP)
Target: High Energy Density Material (HEDM)
Context: This requires "destructive nitration" to force the third nitro group onto the ring, overcoming extreme steric and electronic deactivation.
Figure 2: Synthesis workflow for TNP from dinitropyrazole precursors.
Reagents:
-
3,5-Dinitropyrazole (synthesized via Protocol B followed by standard nitration).
-
Oleum (30%)
-
Fuming HNO3 (98%)[4]
Protocol:
-
Dissolution: Dissolve 3,5-Dinitropyrazole in Oleum at room temperature.
-
Addition: Add fuming HNO3 dropwise.
-
Heating: Heat slowly to 100°C. Maintain for 8 hours. Critical: This forces the third nitro group onto the crowded C4 position.
-
Quench: Pour into ice water carefully.
-
Extraction: Extract with ethyl acetate (3x). Dry over MgSO4.[8]
-
Properties: Density: 1.87 g/cm³. Detonation Velocity: ~9200 m/s.
Part 4: Comparative Data
| Compound | Position of Nitro | Synthesis Method | Density (g/cm³) | Application |
| 4-Nitropyrazole | C4 | Direct Nitration (Mixed Acid) | 1.55 | Pharma Scaffolds |
| 3-Nitropyrazole | C3 | N-Nitro Rearrangement | 1.62 | Precursor |
| 3,4-DNP | C3, C4 | Nitration of 3-Nitropyrazole | 1.76 | Energetics |
| TNP | C3, C4, C5 | Destructive Nitration of DNP | 1.87 | High Performance Explosive |
References
-
Janssen, J. W. A. M., & Habraken, C. L. (1971).[2][9] Pyrazoles.[1][2][3][4][7][8][10][11][12][13] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[2][3][5][6][7][11][13][14] The Journal of Organic Chemistry, 36(21), 3081–3084. Link
-
Li, X., et al. (2012). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Link
-
Dalinger, I. L., et al. (2012).[8] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles.[8] Synthesis, 44(13), 2058-2064.[8] Link
-
Zhang, Y., et al. (2016).[8] Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry A. Link
-
Katritzky, A. R. (2005). Direct nitration of five membered heterocycles.[10][14] ARKIVOC, 2005(3), 179-191. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
(4-Nitro-1H-pyrazol-5-yl)methanol: A Strategic Scaffold for Kinase Inhibitor Design
Topic: (4-Nitro-1H-pyrazol-5-yl)methanol as a Building Block in Drug Discovery Content Type: Detailed Application Note & Protocol Guide
CAS: 1479085-67-0 | Molecular Formula: C4H5N3O3 | MW: 143.10[1]
Executive Summary
(4-Nitro-1H-pyrazol-5-yl)methanol is a high-value heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors .[1] Its structural duality—offering an electrophilic nitro group (a latent amine) and a nucleophilic hydroxymethyl group—makes it an ideal precursor for "scaffold hopping" exercises where traditional phenyl or pyridine rings are replaced to improve aqueous solubility and reduce lipophilicity (LogP).[1]
This guide details the synthetic utility of this scaffold, focusing on its role in constructing pyrazolo[1,5-a]pyrimidines (a privileged kinase template) and providing robust, field-tested protocols for its functionalization.[1]
Chemical Profile & Reactivity
The molecule exists in tautomeric equilibrium, though the 5-hydroxymethyl tautomer is generally the reactive species in N-alkylation sequences.
| Property | Value | Drug Discovery Relevance |
| H-Bond Donors | 2 (NH, OH) | Critical for solvent interactions and binding site anchoring.[1] |
| H-Bond Acceptors | 3 (N, NO2, O) | The nitro group acts as a strong dipole before reduction.[1] |
| pKa (Predicted) | ~9.6 (NH) | Weakly acidic; N-alkylation requires mild bases (K2CO3/Cs2CO3).[1] |
| Stability | High | Nitro group stabilizes the ring against oxidative degradation. |
Reactivity Logic
-
Nitro Group (
): Acts as a "masked" amine. Reduction yields the electron-rich 4-aminopyrazole, which is unstable and prone to oxidation unless immediately reacted (e.g., in cyclization reactions).[1] -
Hydroxymethyl Group (
): A versatile handle. It can be:-
Halogenated: To create an electrophilic alkylating agent.
-
Oxidized: To an aldehyde for reductive amination.
-
Preserved: To act as a solvent-exposed solubilizing group in the final drug molecule.
-
Experimental Protocols
Protocol A: Synthesis via Reduction of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Rationale: Direct nitration of pyrazole-methanol is low-yielding due to oxidation side reactions. The most reliable route is the reduction of the corresponding ester.
Reagents:
Procedure:
-
Dissolution: Dissolve ethyl 4-nitro-1H-pyrazole-5-carboxylate (10 g, 54 mmol) in anhydrous THF (100 mL) under
atmosphere. Cool to 0°C.[5] -
Addition: Add
(6.1 g, 162 mmol) portion-wise over 15 minutes. -
Activation: Add MeOH (20 mL) dropwise. Caution: Vigorous gas evolution (
).[1] -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Quench: Cool to 0°C. Quench with saturated aqueous
(50 mL). Stir for 30 minutes. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOH/Hexane.
Protocol B: Conversion to Alkyl Bromide (Warhead Synthesis)
Rationale: Converting the alcohol to a bromide creates a reactive intermediate for attaching the pyrazole core to other scaffolds (e.g., piperidines, morpholines) via
Reagents:
-
(4-Nitro-1H-pyrazol-5-yl)methanol (1.0 equiv)[1]
-
Phosphorus Tribromide (
, 1.2 equiv)[1] -
Dichloromethane (DCM) or DMF (if solubility is poor)[1]
Procedure:
-
Setup: Suspend the starting alcohol (2.0 g, 14 mmol) in dry DCM (40 mL) at 0°C.
-
Bromination: Add
(1.6 mL, 16.8 mmol) dropwise. -
Reaction: Allow to warm to RT and stir for 12 hours. The suspension typically clears as the bromide forms.
-
Workup: Pour onto ice-water. Extract with DCM. Wash with saturated
to neutralize acid byproducts. -
Storage: The product, 5-(bromomethyl)-4-nitro-1H-pyrazole , is unstable on silica.[1] Use immediately or store at -20°C under Argon.
Protocol C: Nitro Reduction & Cyclization (The "Hinge Binder" Synthesis)
Rationale: This is the key step in generating pyrazolo[1,5-a]pyrimidine kinase inhibitors.[1] The nitro is reduced to an amine, which then condenses with a 1,3-dicarbonyl equivalent.[1]
Reagents:
-
(4-Nitro-1H-pyrazol-5-yl)methanol derivative (1.0 equiv)[1]
-
Pd/C (10% wt, 0.1 equiv)
- gas (balloon pressure)[1]
-
Ethanol (EtOH)[1]
Procedure:
-
Hydrogenation: Dissolve the nitro-pyrazole in EtOH. Add Pd/C. Stir under
balloon for 2–4 hours. -
Filtration: Filter through Celite under an inert atmosphere (
). Note: Aminopyrazoles are air-sensitive.[1] -
Cyclization (One-Pot): Immediately add the 1,3-dicarbonyl electrophile (e.g., 3-(dimethylamino)acrolein or a
-keto ester) to the filtrate.[1] -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Result: Formation of the bicyclic pyrazolo[1,5-a]pyrimidine core.
Drug Discovery Applications & Mechanism
Application 1: LRRK2 Inhibitors (Parkinson's Disease)
Leucine-rich repeat kinase 2 (LRRK2) inhibitors often utilize the pyrazole core to form hydrogen bonds with the kinase hinge region.[1] The (4-nitro-1H-pyrazol-5-yl)methanol scaffold allows for the introduction of a polar hydroxymethyl group that points towards the solvent front, improving the pharmacokinetic profile of the inhibitor.[1]
Application 2: PDE1 Inhibitors (CNS Disorders)
In Phosphodiesterase 1 (PDE1) inhibitors, this scaffold serves as a precursor to fused imidazo[1,5-b]pyridazines or pyrazolo[3,4-b]pyridines.[1] The hydroxymethyl group can be etherified to extend into the hydrophobic pocket of the enzyme.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis capabilities of this building block.
Caption: Divergent synthetic pathways from the (4-Nitro-1H-pyrazol-5-yl)methanol core, enabling access to alkylating agents, aldehydes, and fused kinase inhibitor scaffolds.[1]
References
-
Synthesis of Pyrazole Alcohols
-
Kinase Inhibitor Applications
-
LRRK2 Inhibitors: Estrada, A. A., et al. (2024).[1] "LRRK2 Inhibitors and Uses Thereof." WO Patent 2024/108116.[6] (Uses 4-nitropyrazole intermediates for LRRK2 kinase modulation).[1]
-
General Kinase Prodrugs: Smaill, J. B., et al. (2012).[1] "Prodrug forms of kinase inhibitors." U.S. Patent Application 2012/0077811. (Describes nitro-heterocycle reduction triggers).
-
-
PDE Inhibitor Applications
-
General Reactivity
Sources
- 1. US20120077811A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8933095B2 - KAT II inhibitors - Google Patents [patents.google.com]
- 6. WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
Application Note: (4-Nitro-1H-pyrazol-5-yl)methanol as a Linchpin Scaffold for Fused Heterocycles
Topic: Applications of (4-Nitro-1H-pyrazol-5-yl)methanol in Medicinal Chemistry Content Type: Application Note & Technical Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Linchpin" Strategy
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 1479085-67-0) is a high-value bifunctional building block. In modern medicinal chemistry, it serves as a "linchpin" intermediate—a molecular hub that allows for divergent synthesis. Its value lies in its three distinct reactive handles:
-
The Nitro Group (
): A latent amine precursor essential for closing fused rings (e.g., pyrazolo[4,3-d]pyrimidines). -
The Hydroxymethyl Group (
): A handle for alkylation, oxidation, or conversion to electrophiles (halides) to attach solubilizing tails or pharmacophores. -
The Pyrazole Nitrogen (
): A site for regioselective -alkylation to tune lipophilicity and binding orientation.
This note details the transformation of this precursor into privileged scaffolds used in kinase inhibitors (CDK, GSK-3
Synthetic Utility & Pathway Logic[1]
The primary application of this molecule is the construction of Pyrazolo[4,3-d]pyrimidines . These bicyclic systems are bioisosteres of purines (adenine) and frequently function as ATP-competitive inhibitors in oncology.
The Synthetic Logic Tree
The workflow typically follows a "Functionalize
-
Activation: Convert the alcohol to a chloride or aldehyde.
-
Anchoring: Alkylate the pyrazole nitrogen (
1) to fix the regioisomer. -
Cyclization: Reduce the nitro group to an amine, which then reacts with an electrophile (e.g., formamidine, urea, or isothiocyanate) to close the pyrimidine ring.
Visualization: The Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways originating from (4-Nitro-1H-pyrazol-5-yl)methanol. The pathway to Pyrazolo[4,3-d]pyrimidine is the most common high-value application.
Detailed Experimental Protocols
Protocol A: Activation via Chlorination
Objective: Convert the hydroxymethyl group to a chloromethyl group to enable nucleophilic substitution.
Rationale: The alcohol itself is a poor leaving group. Thionyl chloride (
Materials:
-
(4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
Dichloromethane (DCM) (anhydrous)
-
Catalytic DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add (4-Nitro-1H-pyrazol-5-yl)methanol and suspend in anhydrous DCM ( concentration). -
Addition: Cool the suspension to
. Add dropwise via a syringe. Add 1-2 drops of DMF as a catalyst.-
Mechanistic Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction with the primary alcohol.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the polar alcohol spot (
) and appearance of the less polar chloride ( ).
-
-
Workup: Evaporate volatiles under reduced pressure. Caution:
and gas are evolved. Use a caustic scrubber. -
Isolation: The residue is typically a solid hydrochloride salt. Triturate with cold diethyl ether to remove impurities.
-
Yield: Expected yield >90%.
Protocol B: Nitro Reduction and "One-Pot" Cyclization
Objective: Synthesize the 7-substituted-pyrazolo[4,3-d]pyrimidine core. Rationale: The amino group generated from nitro reduction is unstable and prone to oxidation. Immediate cyclization with an electrophile traps the amine in the stable aromatic bicyclic system.
Materials:
- -Alkylated-4-nitropyrazole precursor (derived from Protocol A)
-
Iron powder (
) (5.0 eq) -
Ammonium chloride (
) (5.0 eq) -
Ethanol/Water (4:1 ratio)[1]
-
Formamidine acetate (Cyclization agent)
Step-by-Step Methodology:
-
Reduction (Bechamp Conditions):
-
Dissolve the nitro-pyrazole intermediate in EtOH/
.[2] -
Add
powder and . -
Heat to
with vigorous stirring for 1 hour. -
Check: LC-MS should show the mass of
(Loss of , gain of ).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Cyclization:
-
Concentrate the filtrate to roughly half volume.
-
Add Formamidine acetate (2.0 eq) directly to the crude amine solution.
-
Reflux at
for 12 hours.
-
-
Purification:
-
Cool to RT. The product often precipitates.
-
If no precipitate, evaporate solvent and purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).
-
Key Data & Structural Considerations
Tautomerism and Regioselectivity
The starting material exists in tautomeric equilibrium. When alkylating the pyrazole nitrogen, two isomers are possible.
| Parameter | Isomer A ( | Isomer B ( |
| Structure | 1-R-3-(hydroxymethyl)-4-nitropyrazole | 1-R-5-(hydroxymethyl)-4-nitropyrazole |
| Sterics | Less hindered | More hindered (adjacent to |
| Major Product | Usually favored under basic conditions ( | Favored if bulky protecting groups are used on the alcohol |
| Relevance | Preferred for kinase inhibitor scaffolds | Often an impurity |
Note: In the literature, the naming convention depends on the tautomer fixed. For pyrazolo[4,3-d]pyrimidines, the
Pharmacophore Mapping
The final pyrazolo[4,3-d]pyrimidine scaffold mimics the purine ring of Adenosine Triphosphate (ATP).
Figure 2: Pharmacophore mapping of the derived scaffold within a typical Kinase ATP-binding pocket.
Safety and Handling
-
Energetic Material: Nitro-pyrazoles are high-energy compounds. While the hydroxymethyl derivative is stable, avoid heating the dry solid above
without solvent. -
Vilsmeier Intermediates: In Protocol A, the combination of DMF and
generates toxic intermediates. Perform all operations in a fume hood. -
Iron Waste: The iron sludge from Protocol B is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.
References
-
Synthesis of Pyrazolo[4,3-d]pyrimidines
- Title: "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
- Source: N
-
URL:[Link]
-
Nitro-Pyrazole Reduction Protocols
- Title: "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis"
-
Source: BenchChem Application Notes[2]
-
Thionyl Chloride Activation Mechanisms
-
General Pyrazole Medicinal Chemistry
Sources
experimental protocol for using (4-Nitro-1H-pyrazol-5-yl)methanol
An In-depth Guide to the Experimental Use of (4-Nitro-1H-pyrazol-5-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of (4-Nitro-1H-pyrazol-5-yl)methanol in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery programs targeting conditions from inflammation to cancer.[2][3] The strategic functionalization of this core structure is paramount to modulating its pharmacological profile.
(4-Nitro-1H-pyrazol-5-yl)methanol emerges as a particularly valuable, yet underexplored, building block. It integrates three key chemical motifs: the stable pyrazole ring, a nitro group, and a primary alcohol. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic landscape of the pyrazole ring but also serves as a versatile synthetic handle, most notably for its reduction to a primary amine.[1][4] The hydroxymethyl group provides a readily modifiable site for esterification, etherification, or oxidation, enabling the generation of diverse chemical libraries.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, characterization, and strategic application of (4-Nitro-1H-pyrazol-5-yl)methanol as a platform for chemical innovation.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the compound's properties and the required safety protocols is essential. Nitro-containing heterocyclic compounds must be handled with care, as they can be energetic and may have significant biological activity.
Physicochemical Properties
The following table summarizes the key properties of (4-Nitro-1H-pyrazol-5-yl)methanol and its immediate precursor, 4-Nitro-1H-pyrazole.
| Property | 4-Nitro-1H-pyrazole | (4-Nitro-1H-pyrazol-5-yl)methanol |
| Molecular Formula | C₃H₃N₃O₂ | C₄H₅N₃O₃ |
| Molecular Weight | 113.07 g/mol | 143.10 g/mol |
| CAS Number | 2075-46-9 | 1479085-67-0[5] |
| Appearance | Solid | Solid |
| Melting Point | 160-164 °C | Not available |
| Purity (Typical) | ≥97% | ≥97%[5] |
Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when handling nitro-pyrazole derivatives. The following guidelines are derived from safety data sheets for structurally related compounds.[6][7][8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or impervious clothing to prevent skin contact.[8][9]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If dust generation is unavoidable, use a P95 or N95 respirator.[8]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[9] Avoid generating dust. Keep away from heat, sparks, and open flames, as nitro compounds can be flammable or explosive under certain conditions.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[6][10]
-
-
Disposal:
Synthesis Pathway and Protocols
Proposed Synthetic Scheme
The logical flow from the starting material to the final product is outlined below.
Caption: Proposed two-step synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from an optimized one-pot, two-step method for the direct nitration of pyrazole.[11] The causality for this approach lies in the initial formation of pyrazole sulfate, which then undergoes controlled nitration.
Materials and Reagents:
-
Pyrazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice-water bath
-
Four-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel
-
Beakers, filtration apparatus
Step-by-Step Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrosulfuric acid mixture in an ice-water bath. Slowly add fuming nitric acid to fuming sulfuric acid while stirring, ensuring the temperature remains between 0-10 °C.[11]
-
Formation of Pyrazole Sulfate: To the four-necked flask, add concentrated sulfuric acid. At room temperature, slowly add pyrazole while stirring. Continue stirring for 30 minutes to ensure the complete formation of pyrazole sulfate.[11]
-
Nitration Reaction: Cool the pyrazole sulfate mixture in an ice-water bath. Using the dropping funnel, add the prepared nitrosulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and raise the temperature to 50 °C. Maintain this temperature and continue stirring for approximately 1.5 hours. Monitor the reaction by TLC if desired.
-
Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing crushed ice (~200 mL for a 0.1 mol scale reaction). A white solid precipitate of 4-Nitro-1H-pyrazole should form.[11]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual acid. Dry the product under vacuum. For higher purity, recrystallization from an ethyl ether/hexane mixture can be performed.[11] An expected yield is approximately 85%.
Protocol 2: Synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol
This proposed protocol is based on the Henry reaction (nitroaldol reaction), a classic method for forming a C-C bond between a nitro-alkane and an aldehyde. The C5-proton on 4-nitropyrazole is acidic due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring, making it susceptible to deprotonation and subsequent nucleophilic attack on formaldehyde.
Materials and Reagents:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Formaldehyde (37% aqueous solution, ~1.2 eq)
-
A suitable base (e.g., triethylamine or a mild inorganic base like K₂CO₃)
-
Solvent (e.g., Ethanol or Tetrahydrofuran (THF))
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, chromatography system)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-Nitro-1H-pyrazole in the chosen solvent (e.g., ethanol).
-
Reaction Initiation: Add formaldehyde solution to the flask. Subsequently, add the base catalyst dropwise at room temperature. The base facilitates the deprotonation of the C5 position of the pyrazole.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a basic catalyst was used.
-
Extraction: Remove the organic solvent under reduced pressure. If an aqueous solution remains, extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the final (4-Nitro-1H-pyrazol-5-yl)methanol.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the pyrazole ring proton, the CH₂ protons of the methanol group, and the exchangeable OH and NH protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the three distinct pyrazole ring carbons and the CH₂ carbon. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (143.10). |
| IR Spectroscopy | Functional group identification. | Characteristic absorption bands for O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3100 cm⁻¹), C-H stretch, and strong asymmetric/symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹). |
| HPLC | Purity assessment. | A single major peak indicating high purity (ideally >95%). |
Experimental Applications & Protocols
(4-Nitro-1H-pyrazol-5-yl)methanol is a versatile scaffold. The following protocols detail its use as a precursor for generating compound libraries and for initial biological screening.
Workflow for Derivative Synthesis
The true value of this molecule lies in its potential for diversification. The nitro and hydroxyl groups are orthogonal synthetic handles for creating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for generating derivative libraries from the parent scaffold.
Protocol 4.2: Reduction of the Nitro Group
This protocol for catalytic hydrogenation is adapted from a standard procedure for reducing nitro-pyrazoles to their corresponding amines.[1] This transformation is a cornerstone of medicinal chemistry, often dramatically altering a compound's biological activity and physicochemical properties.
Materials and Reagents:
-
(4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)[1]
-
Solvent: Ethanol or Methanol
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Diatomaceous earth (Celite®)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: Dissolve (4-Nitro-1H-pyrazol-5-yl)methanol in ethanol in a round-bottom flask suitable for hydrogenation.
-
Inerting: Carefully add the 10% Pd/C catalyst. Purge the flask with an inert gas to remove all oxygen.[1]
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a Parr apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC until the starting material spot is completely consumed.
-
Work-up: Once complete, carefully replace the hydrogen atmosphere with an inert gas. Caution: The Pd/C catalyst can be pyrophoric; do not expose the dry catalyst to air.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Amino-1H-pyrazol-5-yl)methanol.
-
Purification: The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 4.3: General Procedure for Esterification/Etherification
The primary alcohol provides a simple site for diversification to explore how lipophilicity and steric bulk impact biological activity.
A. Esterification (e.g., via Acyl Chloride)
-
Dissolve (4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq) and a mild base (e.g., triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., Dichloromethane (DCM) or THF) under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.
B. Etherification (Williamson Ether Synthesis)
-
In a dry aprotic solvent (e.g., THF), treat (4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq) with a strong base (e.g., Sodium Hydride (NaH), 1.1 eq) at 0 °C to form the alkoxide.
-
Stir for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq).
-
Allow the reaction to warm to room temperature or heat gently if necessary, stirring until completion (monitor by TLC).
-
Carefully quench the reaction with water, extract with an organic solvent, dry, and purify by column chromatography.
Protocol 4.4: In Vitro Biological Screening - Cytotoxicity Assay (MTT)
Given the known anti-tumor activity of some pyrazole derivatives, a primary screen for cytotoxicity is a logical first step.[12] The MTT assay is a standard colorimetric assay for measuring cell metabolic activity as an indicator of cell viability.
Materials and Reagents:
-
Synthesized compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line (e.g., HepG2, MCF-7) and a normal cell line for comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the (4-Nitro-1H-pyrazol-5-yl)methanol stock solution in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Anticipated Results and Data Presentation
Quantitative data from biological assays should be summarized for clear interpretation.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| (4-Nitro-1H-pyrazol-5-yl)methanol | MCF-7 | 48h | Experimental Value |
| (4-Nitro-1H-pyrazol-5-yl)methanol | HepG2 | 48h | Experimental Value |
| Doxorubicin (Positive Control) | MCF-7 | 48h | Experimental Value |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Protocol 2.2) | Incomplete reaction; temperature too low; inefficient work-up. | Ensure reaction temperature reaches 50 °C; extend reaction time; ensure sufficient ice is used for precipitation and wash thoroughly. |
| Incomplete reaction in hydrogenation (Protocol 4.2) | Catalyst poisoning; poor quality H₂; insufficient catalyst. | Use fresh, high-quality Pd/C; ensure the system is leak-proof; increase catalyst loading slightly; ensure vigorous stirring. |
| Compound insolubility in biological assay | Poor aqueous solubility of the compound. | Prepare a higher concentration stock in DMSO and use a lower final percentage of DMSO in the medium (<0.5%); consider using solubility enhancers if necessary. |
| Multiple products in esterification (Protocol 4.3) | Reaction with the pyrazole N-H in addition to the O-H. | Consider protecting the pyrazole nitrogen (e.g., with a BOC or Trityl group) before performing the esterification, followed by a deprotection step. |
References
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet.
- ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- ECHEMI. 1-NITROPYRAZOLE SDS, 7119-95-1 Safety Data Sheets.
- Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?.
- SAFETY DATA SHEET for 3-Nitro-1H-pyrazole.
- Combi-Blocks, Inc. (2023). JR-7653 - Safety Data Sheet.
- Sigma-Aldrich. 4-Nitro-1H-pyrazole 97.
- Orion Cientific. (4-Nitro-1H-pyrazol-5-yl)methanol.
- Xidian Experimental. (4-Nitro-1H-pyrazol-5-yl)methanol.
- MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Semire, B., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Taibah University Medical Sciences.
- Abu-Safieh, K., et al. (2021). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies. ResearchGate.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
- Kumar, V., & Aggarwal, N. (2022). Current status of pyrazole and its biological activities. PMC.
- Scott, K. A., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Wang, Y., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. (4-Nitro-1H-pyrazol-5-yl)methanol - 通用试剂 - 西典实验 [seedior.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
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- 10. combi-blocks.com [combi-blocks.com]
- 11. Page loading... [guidechem.com]
- 12. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
Technical Guide: Reactivity and Synthetic Applications of (4-Nitro-1H-pyrazol-5-yl)methanol
This guide details the reaction mechanisms, synthetic protocols, and applications of (4-Nitro-1H-pyrazol-5-yl)methanol (also known as 4-nitro-3-hydroxymethylpyrazole). It is designed for researchers requiring high-fidelity procedures for drug discovery and energetic material synthesis.
Structural Dynamics & Tautomerism
Before engaging in synthesis, it is critical to understand the tautomeric nature of the pyrazole core. The nomenclature "(4-Nitro-1H-pyrazol-5-yl)methanol" implies the hydroxymethyl group is at position 5 relative to the protonated nitrogen (N1). However, in solution, 3(5)-substituted pyrazoles exist in rapid equilibrium.
-
Tautomer A (3-isomer): The hydroxymethyl group is at position 3. The NH is at position 1. This is generally the thermodynamically preferred tautomer due to reduced steric repulsion between the substituent and the N-H.
-
Tautomer B (5-isomer): The hydroxymethyl group is at position 5 (adjacent to NH). This form is often implicated in specific binding modes or directed N-alkylation via hydrogen bonding.
The 4-nitro group exerts a strong electron-withdrawing effect ($ -I, -M
Visualization: Tautomeric Equilibrium
Caption: Annular tautomerism of 4-nitro-3(5)-hydroxymethylpyrazole. The anion is the common intermediate for alkylation.
Synthesis of the Core Scaffold
Direct nitration of (1H-pyrazol-3-yl)methanol is hazardous due to the sensitivity of the primary alcohol to oxidation and the potential for energetic instability. The preferred route is the chemoselective reduction of the corresponding ester.
Protocol 1: Chemoselective Reduction of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
This protocol uses LiBH₄ (generated in situ) to reduce the ester to the alcohol without reducing the nitro group. Standard LiAlH₄ is too aggressive and may reduce the nitro group to an amine or azo linkage.
Reagents:
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Borohydride (NaBH₄, 2.0 eq)
-
Lithium Chloride (LiCl, 2.0 eq)
-
Solvent: Dry THF (0.2 M) and Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate (10 mmol) in dry THF (30 mL).
-
Catalyst Formation: Add LiCl (20 mmol) and stir for 10 minutes to solubilize.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (20 mmol) portion-wise over 15 minutes.
-
Activation: Add anhydrous Ethanol (15 mL) dropwise. The reaction will bubble (H₂ evolution).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (0-10% MeOH in DCM).
Yield Expectation: 85–92%. Validation: ¹H NMR (DMSO-d₆) should show a methylene singlet at ~4.5 ppm and absence of ethyl ester signals.
Functional Group Transformations (The Alcohol Handle)
The hydroxymethyl group serves as a versatile handle for further derivatization.
Mechanism A: Chlorination via Thionyl Chloride
Converting the alcohol to a chloride creates a potent electrophile for coupling with amines or thiols.
-
Mechanism: The alcohol attacks SOCl₂ to form a chlorosulfite intermediate. The chloride ion then attacks via $ S_N2 $ (or $ S_Ni $ in absence of base), displacing $ SO_2 $.
-
Note: The electron-deficient pyrazole ring prevents side reactions like ring chlorination.
Protocol:
-
Suspend (4-nitro-1H-pyrazol-5-yl)methanol (1.0 eq) in dry DCM or Chloroform.
-
Add Thionyl Chloride (SOCl₂) (3.0 eq) dropwise at 0°C.
-
Reflux for 2 hours.
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual SOCl₂.
-
Product: 4-nitro-3-(chloromethyl)-1H-pyrazole hydrochloride. Use immediately.
Mechanism B: Oxidation to Aldehyde (Green Chemistry)
Oxidation to 4-nitro-1H-pyrazole-5-carbaldehyde is difficult with standard Jones reagent due to acid sensitivity. The TEMPO/Bleach method is superior.
Protocol:
-
Dissolve alcohol (1.0 eq) in DCM/Water (1:1).
-
Add KBr (0.1 eq) and TEMPO (0.01 eq).
-
Add NaOCl (household bleach, 1.1 eq) dropwise at 0°C while maintaining pH ~9 with NaHCO₃.
-
Stir vigorously for 30 mins. Quench with sodium thiosulfate.
-
Extract and isolate the aldehyde.
Ring Functionalization: N-Alkylation
This is the most critical and complex step. The regioselectivity of N-alkylation depends on the interplay between steric hindrance and electrostatic forces .
Regioselectivity Logic
-
Pathway 1 (N1-Alkylation): Alkylation occurs at the nitrogen distal to the hydroxymethyl group. This is sterically favored.
-
Pathway 2 (N2-Alkylation): Alkylation occurs at the nitrogen proximal to the hydroxymethyl group. This is often disfavored sterically but can be promoted if the alkylating agent can coordinate with the hydroxyl group (chelation control).
Decision Tree for N-Alkylation:
Caption: Strategy for controlling N-alkylation regiochemistry.
Protocol: General N-Alkylation
-
Dissolve pyrazole (1.0 eq) in dry DMF.
-
Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 30 min to form the pyrazolate anion.
-
Add Alkyl Halide (1.1 eq). Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Separation: Regioisomers usually have distinct $ R_f $ values. The N1-alkyl isomer (substituent far from CH₂OH) is typically less polar than the N2-isomer.
Applications & Significance
A. Energetic Materials
The 4-nitro-pyrazole scaffold is a precursor to high-density energetic materials.[1] The hydroxymethyl group can be nitrated to form a nitrate ester (-CH₂ONO₂) , significantly boosting the oxygen balance and detonation velocity.
-
Reaction: Treatment with 100% $ HNO_3 $ and acetic anhydride.
B. Pharmaceutical Intermediates
This scaffold is a bioisostere for purines in kinase inhibitors.
-
Cyclization: The alcohol can be oxidized to an aldehyde, the nitro reduced to an amine, and then cyclized to form pyrazolo[4,3-d]pyrimidines (biologically active fused heterocycles).
Quantitative Data Summary
| Reaction Type | Reagent System | Key Intermediate | Typical Yield | Selectivity |
| Ester Reduction | NaBH₄ / LiCl / EtOH | Boron complex | 85-92% | 100% (Nitro safe) |
| Chlorination | SOCl₂ / DCM | Chlorosulfite | 95% | N/A |
| Oxidation | TEMPO / NaOCl | N-Oxoammonium | 80-88% | No over-oxidation |
| N-Alkylation | K₂CO₃ / DMF | Pyrazolate anion | 70-90% | ~3:1 (N1:N2) |
References
-
Tautomerism of Pyrazoles: Elguero, J., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles."[2] National Institutes of Health (NIH).
-
N-Alkylation Regioselectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Journal of Organic Chemistry.
-
Nitro-Group Tolerance in Reduction: "Selective Reduction of Carboxylic Acids and Esters in the Presence of Nitro Groups." Organic Chemistry Portal.
-
TEMPO Oxidation Protocol: "Green Oxidation of Alcohols to Aldehydes using TEMPO." Beilstein Journal of Organic Chemistry.
-
Energetic Pyrazoles: "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules.
Sources
Application and Protocol Guide: Strategic Functionalization of (4-Nitro-1H-pyrazol-5-yl)methanol for Accelerated Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutics.[4] This guide provides a comprehensive technical overview and detailed protocols for the strategic functionalization of a highly valuable, yet underexplored building block: (4-Nitro-1H-pyrazol-5-yl)methanol . This molecule presents multiple reaction handles—the pyrazole nitrogen atoms, the nitro group, and the hydroxymethyl substituent—offering a rich platform for generating diverse molecular libraries. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in drug development to unlock the full potential of this versatile scaffold.
Introduction: The Strategic Value of (4-Nitro-1H-pyrazol-5-yl)methanol
(4-Nitro-1H-pyrazol-5-yl)methanol is a trifunctional building block with significant potential in the synthesis of novel bioactive compounds. The pyrazole core is a well-established pharmacophore, and the presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the ring and provides a handle for further transformations. The hydroxymethyl group at the 5-position offers another avenue for diversification. The strategic and selective manipulation of these three functional groups can lead to a wide array of derivatives with diverse pharmacological profiles.
This document serves as a practical guide for researchers, outlining robust protocols for the selective functionalization at the pyrazole nitrogen, the transformation of the nitro group, and the modification of the hydroxymethyl moiety.
Core Reactivity and Strategic Considerations
The functionalization of (4-Nitro-1H-pyrazol-5-yl)methanol is governed by the interplay of its constituent functional groups. The nitro group at the 4-position deactivates the pyrazole ring towards electrophilic substitution but activates the C5-H bond, making it more acidic.[5] The two nitrogen atoms of the pyrazole ring exhibit different nucleophilicity, and their reactivity can be modulated by steric and electronic factors. The primary alcohol of the hydroxymethyl group can be readily oxidized or converted to other functionalities.
A key strategic consideration is the order of functionalization. For instance, N-alkylation is often a primary step to protect the pyrazole NH and to introduce diversity.[6] Subsequent modifications of the nitro and hydroxymethyl groups can then be explored.
Figure 1. Key functionalization pathways for (4-Nitro-1H-pyrazol-5-yl)methanol.
N-Functionalization of the Pyrazole Ring
The N-alkylation or N-arylation of the pyrazole ring is a fundamental step in the diversification of (4-Nitro-1H-pyrazol-5-yl)methanol. The reaction can proceed at either the N1 or N2 position, and controlling the regioselectivity is a key challenge.[6] Generally, the less sterically hindered nitrogen is favored.[6]
Protocol: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of (4-Nitro-1H-pyrazol-5-yl)methanol using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity.
Materials:
-
(4-Nitro-1H-pyrazol-5-yl)methanol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and chromatography
Procedure:
-
To a solution of (4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The use of a stronger base like NaH may be necessary for less reactive alkyl halides. The choice of solvent can also influence the N1/N2 ratio of the products. Polar aprotic solvents like DMF generally favor N1-alkylation for 3-substituted pyrazoles.[6]
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | K₂CO₃ | NaH | NaH may lead to higher yields with less reactive halides. |
| Solvent | DMF | MeCN | DMF is generally a good solvent for this reaction. |
| Temperature | Room Temperature | 50 °C | Heating may be required for sluggish reactions. |
Table 1. Reaction conditions for N-alkylation.
Functionalization of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation or diazotization reactions.
Protocol: Reduction of the Nitro Group to an Amine
This protocol outlines the reduction of the nitro group of an N-alkylated (4-Nitro-1H-pyrazol-5-yl)methanol derivative to the corresponding amine using catalytic hydrogenation.
Materials:
-
N-alkyl-(4-Nitro-1H-pyrazol-5-yl)methanol derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Dissolve the N-alkyl-(4-Nitro-1H-pyrazol-5-yl)methanol derivative (1.0 eq) in MeOH.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-pyrazole derivative, which can be purified by crystallization or chromatography if necessary.
Trustworthiness Note: Catalytic hydrogenation is a highly reliable method for nitro group reduction. However, it is crucial to handle the palladium catalyst and hydrogen gas with appropriate safety precautions.
Functionalization of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another point for diversification. These functional groups are valuable for introducing new substituents via reductive amination, Wittig reactions, or ester/amide formation.
Protocol: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes the selective oxidation of the hydroxymethyl group to a formyl group using pyridinium chlorochromate (PCC).
Materials:
-
N-alkyl-(4-amino-1H-pyrazol-5-yl)methanol derivative (or the nitro precursor)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add the N-alkyl-pyrazolyl-methanol derivative (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrazole-5-carbaldehyde.
-
Purify the product by column chromatography on silica gel.
Expert Insights: PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes. However, it is a toxic and carcinogenic substance and should be handled with extreme care in a fume hood. Milder oxidizing agents like manganese dioxide (MnO₂) can also be employed, particularly if the substrate is sensitive.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: (4-Nitro-1H-pyrazol-5-yl)methanol as a Versatile Scaffold in Agrochemical Design
[1][2]
Introduction: The "Switchable" Pyrazole Scaffold
In the landscape of modern agrochemical discovery, the pyrazole ring is a "privileged structure," forming the core of blockbuster fungicides (e.g., SDHIs like Fluxapyroxad) and insecticides (e.g., Fipronil).[2] (4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 204339-50-6) represents a high-value building block due to its orthogonal reactivity :
-
The C4-Nitro Group: A masked amino functionality.[1] It renders the ring electron-deficient, increasing the acidity of the N-H proton (
) and facilitating nucleophilic aromatic substitution ( ) on the ring if leaving groups are present.[1][2] -
The C5-Hydroxymethyl Group: A versatile "handle" for installing ether, ester, or alkyl linkers, or for oxidation to form aldehydes/acids.[2]
-
The N-H Moiety: The site of regioselective alkylation, critical for defining the biological activity profile of the final active ingredient (AI).
Tautomeric Note: In solution, this molecule exists in equilibrium between the 3-hydroxymethyl and 5-hydroxymethyl tautomers.[1] For the purpose of this guide, we refer to it as the 5-hydroxymethyl form, but researchers must recognize that N-alkylation locks the structure into one of two regioisomers (1,3- or 1,5-disubstituted), a decision that drastically alters binding affinity in target enzymes (e.g., Succinate Dehydrogenase).[2]
Module 1: Synthetic Utility & Reaction Pathways[3]
The utility of this scaffold lies in its divergent synthesis potential. The diagram below illustrates the four primary workflows accessible from this single precursor.
Workflow Visualization
Caption: Divergent synthesis pathways from the core scaffold.[1] Green nodes indicate stable intermediates ready for coupling; Red/Yellow nodes indicate reactive species.[2]
Module 2: Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To lock the tautomer and introduce the hydrophobic tail common in acaricides and fungicides.[1] Challenge: Alkylation of 3(5)-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers.[1][2]
Methodology:
-
Reagents:
-
Procedure:
-
Dissolve substrate in DMF (0.5 M concentration) under
atmosphere.[2] -
Add
and stir at 0°C for 30 minutes to deprotonate the pyrazole N-H. -
Add the alkyl halide dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane 1:1). The N-alkylated product is usually less polar than the starting material.[1]
-
-
Workup:
-
Validation:
Protocol B: Chemoselective Nitro Reduction
Objective: To convert the nitro group to an amine without over-reducing the ring or affecting the alcohol. Context: The resulting 4-amino-pyrazole is a direct precursor for amide coupling (e.g., creating next-gen carboxamide fungicides).[1][2]
Methodology (Iron-Mediated - "The Agrochemical Standard"):
Why Iron? Catalytic hydrogenation (
-
Reagents:
-
Procedure:
-
Suspend substrate, Fe powder, and
in the solvent mixture.[2] -
Heat to reflux (approx. 80°C) with vigorous stirring. Mechanical stirring recommended due to iron slurry.
-
Monitor by TLC (approx. 2–4 hours). The amine will be significantly more polar and may stain purple/brown with Ninhydrin.
-
-
Workup:
-
Hot filtration through a Celite pad to remove iron oxides.[2] Wash the pad with hot ethanol.
-
Concentrate the filtrate.
-
Critical Step: The amine can be unstable to oxidation. Use immediately in the next coupling step or store as an HCl salt.
-
Protocol C: Activation of the Alcohol (Chlorination)
Objective: Convert the -OH group to -Cl to create an electrophile for ether synthesis.[1]
-
Reagents:
-
Procedure:
-
Workup:
Data Summary: Reactivity Profile
| Functional Group | Reaction Type | Target Intermediate | Agrochemical Application |
| Nitro (-NO2) | Reduction | 4-Amino-pyrazole | Precursor to amide-based fungicides (SDHI analogs).[1][2] |
| Hydroxymethyl (-CH2OH) | Chlorination | 5-Chloromethyl-pyrazole | Linker for ether-bridged insecticides (e.g., Pyridalyl analogs).[1][2] |
| Hydroxymethyl (-CH2OH) | Oxidation | Pyrazole-5-carboxylic acid | Scaffold for reverse-amide synthesis.[1] |
| Pyrazole N-H | Alkylation | N-Alkyl-pyrazole | Lipophilicity tuning (LogP adjustment) for bioavailability.[1][2] |
Safety & Stability (E-E-A-T)
-
Energetic Potential: While mononitro pyrazoles are generally stable, they are precursors to energetic materials.[2] Avoid heating dry solids above 100°C unless thermal stability data (DSC) is confirmed.[2]
-
Skin Sensitization: The chloromethyl derivative (Protocol C) is a lachrymator and alkylating agent.[2] Double-glove (Nitrile) and work in a fume hood.[1][2]
-
Waste Disposal: Iron waste from Protocol B contains heavy metals and should be disposed of as solid hazardous waste, not flushed.
References
-
Synthesis of Pyrazole Building Blocks
-
Nitro Reduction Protocols
-
Agrochemical Applications
-
General Reactivity
Sources
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Aminopyrazoles: Detailed Application Notes and Protocols for the Catalytic Hydrogenation of Nitropyrazole Derivatives
For researchers, medicinal chemists, and process development professionals, the transformation of nitropyrazoles to their corresponding aminopyrazole counterparts is a pivotal step in the synthesis of a vast array of biologically active molecules. Aminopyrazoles are key building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Catalytic hydrogenation stands as the most robust and widely employed method for this crucial reduction, offering high yields, clean conversions, and scalability.
This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of nitropyrazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying principles, explains the rationale behind experimental choices, and presents detailed, field-proven protocols to ensure reliable and reproducible outcomes.
The "Why": Understanding the Reaction's Core
The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates.[3] The generally accepted mechanism on a heterogeneous catalyst surface involves the initial adsorption of the nitropyrazole and the dissociative chemisorption of hydrogen. The nitro group is then sequentially reduced to nitroso and hydroxylamine intermediates before the final amine product is formed.
Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitropyrazole.
The accumulation of the hydroxylamine intermediate can sometimes be problematic, as it is thermally unstable and can lead to the formation of undesired dimeric impurities such as azo and azoxy compounds.[4] The choice of catalyst and reaction conditions plays a critical role in minimizing these side reactions and ensuring a high selectivity for the desired aminopyrazole.
The "How": A Survey of Catalytic Systems and Protocols
The selection of the appropriate catalyst and reaction conditions is paramount for a successful hydrogenation. This section details the most common and effective catalytic systems, providing insights into their specific applications and limitations.
Palladium on Carbon (Pd/C): The Versatile Workhorse
Palladium on carbon is often the first choice for the hydrogenation of nitro groups due to its high activity, good selectivity, and relative cost-effectiveness.[5][6][7] It is effective for the reduction of both aromatic and aliphatic nitro compounds.[5]
Protocol 1: Standard Hydrogenation using Palladium on Carbon (Pd/C) with Hydrogen Gas
This protocol is a general and robust method for the reduction of a wide range of nitropyrazole derivatives.
Materials:
-
Nitropyrazole derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reactor Setup: In a suitable pressure vessel, dissolve the nitropyrazole derivative in a minimal amount of methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate). The catalyst should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Inerting the System: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: The filtrate, containing the aminopyrazole product, can be concentrated under reduced pressure. Further purification can be achieved by crystallization or column chromatography if necessary.
Causality and Insights:
-
Solvent Choice: Methanol and ethanol are excellent solvents for most pyrazole derivatives and for dissolving hydrogen gas.
-
Catalyst Loading: A higher catalyst loading can increase the reaction rate but may also lead to increased costs and potential for side reactions.
-
Pressure: While many reductions proceed smoothly at atmospheric pressure, increasing the hydrogen pressure can accelerate the reaction rate, particularly for more sterically hindered or electronically deactivated substrates.
Raney® Nickel: The Cost-Effective Alternative
Raney® Nickel is a highly active, pyrophoric catalyst that is a cost-effective alternative to precious metal catalysts.[4] It is particularly useful when chemoselectivity is a concern, for instance, in the presence of sensitive functional groups that might be susceptible to hydrogenolysis with Pd/C.[5][8]
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
Nitropyrazole derivative
-
Raney® Nickel (activated)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: Use commercially available activated Raney® Nickel. It is typically stored under water and should be washed with the reaction solvent prior to use to remove residual water. Caution: Raney® Nickel is pyrophoric and must be handled with extreme care, always keeping it wet with solvent.
-
Reactor Setup: To a pressure vessel containing the nitropyrazole derivative dissolved in ethanol or THF, add the washed Raney® Nickel slurry.
-
Inerting and Hydrogenation: Follow the same procedure for inerting and pressurizing with hydrogen as described in Protocol 1.
-
Reaction Conditions: The reaction is typically run at room temperature with vigorous stirring. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Work-up and Isolation: After completion, the catalyst is removed by filtration through Celite®. The filtrate is then concentrated to yield the aminopyrazole.
Causality and Insights:
-
Chemoselectivity: Raney® Nickel is often preferred for substrates containing functionalities like halogens, which can be prone to dehalogenation with Pd/C.[5]
-
Safety: The pyrophoric nature of Raney® Nickel necessitates strict safety protocols. Never allow the catalyst to dry and come into contact with air.
Transfer Hydrogenation: The Benchtop-Friendly Approach
For laboratories not equipped with high-pressure hydrogenation apparatus, transfer hydrogenation offers a convenient and effective alternative.[9] This method utilizes a hydrogen donor molecule in the presence of a catalyst, eliminating the need for gaseous hydrogen. Common hydrogen donors include ammonium formate, hydrazine hydrate, and formic acid.[9][10][11]
Protocol 3: Transfer Hydrogenation using Pd/C and Ammonium Formate
Materials:
-
Nitropyrazole derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitropyrazole derivative in methanol.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) followed by 10% Pd/C (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.
-
Isolation: The methanol is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the aminopyrazole.
Causality and Insights:
-
Hydrogen Donor: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen in situ.[11]
-
Convenience: This method avoids the use of specialized high-pressure equipment, making it highly accessible.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of nitropyrazoles, providing a comparative overview of the different protocols.
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ (gas) | 1-4 atm H₂, RT, MeOH/EtOH | High activity, good selectivity, widely applicable.[5][6] | Potential for hydrogenolysis of sensitive groups. |
| Raney® Nickel | H₂ (gas) | 1-4 atm H₂, RT-60°C, EtOH/THF | Cost-effective, good for substrates with sensitive groups.[4][5] | Pyrophoric, requires careful handling. |
| 10% Pd/C | Ammonium Formate | Reflux in MeOH | No high-pressure equipment needed, convenient.[11][12] | Requires heating, work-up can be more extensive. |
| 10% Pd/C | Hydrazine Hydrate | RT to reflux in EtOH | Highly efficient hydrogen donor.[9][10] | Hydrazine is toxic and requires careful handling. |
Experimental Workflow Visualization
The general workflow for a typical batch hydrogenation experiment is outlined below. This systematic approach ensures safety and reproducibility.
Caption: A typical experimental workflow for batch hydrogenation.
Trustworthiness and Self-Validation
Each protocol described is designed as a self-validating system. The progress of the reaction can be unequivocally monitored by techniques such as TLC, HPLC, or by observing hydrogen uptake. A complete disappearance of the starting material and the appearance of a new, more polar spot (in the case of TLC) corresponding to the amine product confirms the reaction's success. Furthermore, the isolated product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Concluding Remarks
The catalytic hydrogenation of nitropyrazole derivatives is a fundamental and indispensable transformation in modern organic synthesis. A thorough understanding of the reaction mechanism, the judicious selection of the catalytic system, and adherence to well-defined protocols are the cornerstones of success. This guide provides the necessary theoretical framework and practical insights to empower researchers to confidently and efficiently synthesize aminopyrazoles, paving the way for new discoveries in drug development and materials science.
References
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. (2018). [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. (2011). [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. (2011). [Link]
- Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts.
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
-
Pyrazole synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. (2013). [Link]
- Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradi
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. (2022). [Link]
- Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroarom
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
-
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. PMC. (2022). [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
- raney nickel reductions-part i.Indian Academy of Sciences. (n.d.).
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. (2017). [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. (2018). [Link]
-
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. (2007). [Link]
-
Transforming nonselective into chemoselective metal catalysts for the hydrogenation of substituted nitroaromatics. PubMed. (2008). [Link]
- Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines.PMC. (2018).
- Nitropyrazoles (review).
-
Alkene to Alkane - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
- Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions.
- The Art of Heterogenous Catalytic Hydrogenation Part 2.University of Illinois. (n.d.).
-
Raney Nickel (Ni-H). YouTube. (2021). [Link]
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.Chemistry – A European Journal. (2025).
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (2011). [Link]
- Catalytic hydrogenation process for preparing pyrazoles.
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. (n.d.). [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. (2021). [Link]
- Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics.
-
Novel chemoselective hydrogenation of aromatic nitro compounds over ferric hydroxide supported nanocluster gold in the presence of CO and H2O. Chemical Communications (RSC Publishing). (2007). [Link]
-
Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. MDPI. (2022). [Link]
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Note: (4-Nitro-1H-pyrazol-5-yl)methanol as a Precursor for Amine Synthesis
Executive Summary
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 203654-73-9) serves as a critical bifunctional scaffold in the synthesis of bioactive nitrogen heterocycles. Its value lies in the orthogonal reactivity of its two functional handles: the electron-withdrawing nitro group (position 4) and the hydroxymethyl group (position 5).
This guide details the strategic use of this precursor to synthesize two distinct classes of amines:
-
4-Aminopyrazoles: Via chemoselective reduction of the nitro group. These are privileged pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPK) and fused ring systems (pyrazolo[1,5-a]pyrimidines).
-
5-(Aminomethyl)pyrazoles: Via functional group interconversion (FGI) of the alcohol handle.
Strategic Pathways & Causality
The choice of synthetic route depends on the target amine class. The nitro group strongly deactivates the pyrazole ring, making the alcohol relatively stable to oxidation but susceptible to nucleophilic displacement after activation.
Pathway A: Nitro Reduction (Primary Route)
-
Goal: Synthesis of (4-amino-1H-pyrazol-5-yl)methanol.
-
Challenge: Preventing over-reduction or hydrogenolysis of the C-OH bond (though rare in this specific scaffold) and managing the instability of the resulting electron-rich amino-pyrazole, which is prone to oxidation in air.
-
Solution: Use mild catalytic hydrogenation or Iron-mediated reduction to ensure clean conversion.
Pathway B: Alcohol Activation (Secondary Route)
-
Goal: Synthesis of (4-nitro-1H-pyrazol-5-yl)methanamine.
-
Challenge: The nitro group must be preserved while converting the alcohol to an amine.
-
Solution: Activation via mesylation followed by azide displacement and Staudinger reduction.
Visual Workflow (Graphviz)
Figure 1: Divergent synthetic pathways for (4-Nitro-1H-pyrazol-5-yl)methanol. Pathway A yields the 4-amino core; Pathway B yields the side-chain amine.
Detailed Protocols
Protocol 1: Catalytic Hydrogenation (Standard)
Objective: Synthesis of (4-amino-1H-pyrazol-5-yl)methanol. Mechanism: Heterogeneous catalysis using H₂ adsorption on Pd surface. Suitability: High throughput, clean workup. Avoid if the molecule contains halogens (risk of dehalogenation).
Materials:
-
Precursor: (4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq)
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Methanol or Ethanol (degassed)
-
Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of the nitro-pyrazole precursor in 20 mL of anhydrous Methanol.
-
Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove dissolved oxygen. Critical: Oxygen can poison the catalyst or lead to oxidative side products.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Safety Note: Pd/C is pyrophoric. Add under N₂ flow or wet with a small amount of water/toluene before addition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a more polar, ninhydrin-positive spot (amine).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Note: Aminopyrazoles can be unstable. Use immediately in the next step or store as a hydrochloride salt (precipitate by adding 1M HCl in ether).
-
Protocol 2: Iron-Mediated Reduction (Chemoselective)
Objective: Reduction of nitro group in the presence of sensitive functional groups (e.g., if the scaffold has been modified with halides). Mechanism: Single-electron transfer (SET) from Fe(0) surface.
Materials:
-
Precursor: (4-Nitro-1H-pyrazol-5-yl)methanol (1.0 eq)
-
Reagent: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
-
Preparation: Suspend 1.0 g of precursor in 30 mL of Ethanol/Water (3:1).
-
Activation: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The grey iron powder will turn rust-colored/brown as oxidation occurs.
-
-
Workup: Hot filtration is required. Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.
-
Purification: Concentrate the filtrate. The residue may contain inorganic salts. Redissolve in EtOAc/MeOH (9:1), dry over Na₂SO₄, filter, and concentrate to yield the crude amine.
Protocol 3: Side-Chain Amination (Alcohol to Amine)
Objective: Converting the -CH₂OH group to -CH₂NH₂ while retaining the nitro group. Method: Mesylation followed by Azide displacement (Staudinger Protocol).
Procedure:
-
Mesylation: Dissolve precursor (1.0 eq) in DCM/THF (1:1) at 0°C. Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h.
-
Result: Formation of the mesylate (unstable, use immediately).
-
-
Azidation: Remove solvent, redissolve residue in DMF. Add Sodium Azide (NaN₃, 1.5 eq). Heat to 60°C for 4h.
-
Safety: Azides are potential explosion hazards. Do not concentrate to dryness if scale >1g.
-
-
Reduction (Staudinger): To the azide solution, add Triphenylphosphine (PPh₃, 1.2 eq) and water (excess). Stir at RT for 12h.
-
Mechanism: R-N₃ + PPh₃ → R-N=PPh₃ (Iminophosphorane) → [H₂O] → R-NH₂ + O=PPh₃.
-
-
Purification: Acid-base extraction is recommended to separate the amine from Triphenylphosphine oxide.
Analytical Data Summary
| Compound | Functional Group | 1H NMR Characteristic Signals (DMSO-d6) |
| Precursor | Nitro (-NO₂) | δ 13.5 (br s, NH), δ 8.5 (s, CH-3), δ 5.2 (t, OH), δ 4.6 (d, CH₂) |
| Product A | Amino (-NH₂) | δ 12.1 (br s, NH), δ 7.1 (s, CH-3), δ 4.5 (br s, NH₂) |
| Product B | Aminomethyl (-CH₂NH₂) | δ 8.6 (s, CH-3), δ 3.8 (s, CH₂-NH₂) |
References
-
BenchChem. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis."[2] Application Notes. Accessed Feb 19, 2026.
-
Domasevitch, K. V. "Reduction of nitro-pyrazoles using Ni-Re and hydrazine."[3] ResearchGate Communications, 2017.
-
Abu Thaher, B., et al. "4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine." PMC - National Institutes of Health, 2012.
-
Trofimov, B. A., et al. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks." ACS Omega, 2017.
-
Sigma-Aldrich. "4-Nitro-1H-pyrazole Safety Data Sheet & Properties." Sigma-Aldrich Catalog.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Nitro-1H-pyrazol-5-yl)methanol
Introduction
Welcome to the technical support guide for the purification of (4-Nitro-1H-pyrazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate. The presence of a nitro group, a hydroxyl group, and the pyrazole core imparts specific physicochemical properties, such as high polarity and potentially poor solubility, which can complicate purification. This guide provides expert-driven, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for (4-Nitro-1H-pyrazol-5-yl)methanol.
Q1: What are the likely impurities in my crude (4-Nitro-1H-pyrazol-5-yl)methanol?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities for nitropyrazole syntheses can include:
-
Starting Materials: Unreacted precursors, such as the corresponding pyrazole ester or aldehyde.
-
Isomeric Byproducts: Regioisomers formed during the nitration step, such as 3-nitro or N-nitro pyrazole derivatives, are possible.[1][2]
-
Reaction Solvents and Reagents: Residual solvents (e.g., DMF, THF) and acidic or basic reagents from the work-up.
-
Degradation Products: Nitropyrazoles can be sensitive to certain conditions; degradation may occur if the reaction or work-up involves excessive heat or extreme pH.
Q2: Which purification method—recrystallization or column chromatography—is generally better for this compound?
A2: The choice depends on the impurity profile and the scale of your synthesis.
-
Recrystallization is often preferred for large-scale purification (>5 g) if a suitable solvent system can be identified. It is cost-effective and can yield highly pure crystalline material. The high polarity and hydrogen bonding capability of your molecule suggest that finding an ideal single solvent might be challenging, making a mixed-solvent system a likely necessity.[3]
-
Column Chromatography is the most versatile method, especially for small-scale work or when dealing with impurities of very similar polarity to the product.[4][5] It offers finer control over separation but is more time-consuming and solvent-intensive. Given the polarity of (4-Nitro-1H-pyrazol-5-yl)methanol, normal-phase silica gel chromatography is the standard approach.[6]
Q3: My compound seems to have very poor solubility. How does this impact my purification strategy?
A3: Poor solubility is a common challenge with pyrazole derivatives.[7] This property necessitates careful selection of techniques:
-
For recrystallization , you will likely need to screen a range of polar solvents or, more practically, use a binary solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor"solvent in which it is insoluble).[8]
-
For column chromatography , poor solubility in the mobile phase can lead to precipitation at the top of the column and poor separation. The "dry loading" technique is strongly recommended to circumvent this issue.[6]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Problem: My compound "oils out" of the solution instead of forming crystals.
-
Causality: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound separates as a liquid phase instead of a solid crystal lattice.[3]
-
Solutions:
-
Re-heat and Add More "Good" Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of the "good" solvent to decrease the solution's saturation point.
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote the formation of crystals over oil.
-
Change Solvent System: Select a solvent with a lower boiling point or adjust the ratio of your mixed-solvent system.
-
Seed the Solution: If you have a small amount of pure crystal, add it to the cooled solution to induce crystallization.
-
Problem: No crystals form even after the solution has cooled completely.
-
Causality: The solution may not be sufficiently saturated, or the energy barrier for crystal nucleation has not been overcome.
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[8]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool again.
-
Cool to Lower Temperatures: Place the flask in an ice bath or a refrigerator, but only after it has cooled to room temperature slowly to avoid crash precipitation.
-
Add an Anti-Solvent: If using a single solvent, cautiously add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to stand.
-
Column Chromatography Issues
Problem: My compound won't move off the baseline on the TLC plate, even in 100% ethyl acetate.
-
Causality: (4-Nitro-1H-pyrazol-5-yl)methanol is highly polar due to the nitro group, the alcohol, and the N-H of the pyrazole ring. Silica gel is also very polar, leading to strong interactions and a very low retention factor (Rf).
-
Solutions:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your mobile phase. A common strategy is to add methanol (MeOH) to your ethyl acetate (EtOAc) or dichloromethane (DCM). Start with a small percentage (1-5% MeOH) and increase as needed.
-
Add an Acidic or Basic Modifier: The pyrazole N-H can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing. Adding a small amount of a modifier can improve peak shape.
-
Acetic Acid (~0.5-1%): Can help by protonating the compound or competing for basic sites on the silica.
-
Triethylamine (~0.5-1%): Can deprotonate the acidic silanol groups, reducing their interaction with your compound. Perform a small TLC test first to ensure your compound is stable to the base.
-
-
Problem: The separation between my product and an impurity is very poor.
-
Causality: The impurity has a polarity very similar to your desired product.
-
Solutions:
-
Optimize the Mobile Phase: Test different solvent systems. Sometimes switching from an EtOAc/Hexane system to a DCM/MeOH system can alter the selectivity and improve separation.[6]
-
Use a Shallow Gradient: If using flash chromatography, run a very shallow gradient of the polar solvent. This will increase the resolution between closely eluting spots.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly polar compounds, reverse-phase (C18) chromatography might also be an option, though it requires different solvent systems (e.g., water/acetonitrile).[6][9]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol is a general guideline. The optimal solvent pair and ratios must be determined experimentally.
-
Solvent System Screening:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add potential "good" solvents (e.g., ethanol, methanol, ethyl acetate) dropwise while heating until the solid dissolves. Note the approximate volume.
-
To the hot solution, add a "poor" solvent (e.g., water, hexanes, diethyl ether) dropwise until persistent turbidity appears.
-
The ideal pair is one where the compound is highly soluble in the "good" solvent when hot but sparingly soluble when cold, and where adding the "poor" solvent effectively induces precipitation upon cooling. An ethanol/water system is a common starting point for polar compounds.[3]
-
-
Recrystallization Procedure:
-
Place the crude (4-Nitro-1H-pyrazol-5-yl)methanol in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
If the solution is colored by insoluble impurities, perform a hot gravity filtration at this stage.
-
Add the "poor" solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. If too much is added, clarify the solution by adding a few more drops of the hot "good" solvent.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold "poor" solvent.
-
Dry the purified crystals under vacuum. Characterize by melting point and NMR/HPLC to confirm purity.[10]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the use of a standard silica gel stationary phase.
-
Mobile Phase (Eluent) Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives your desired product an Rf value between 0.2 and 0.4.
-
Start with non-polar systems and increase polarity. For this compound, a good starting point would be 50% Ethyl Acetate in Hexanes, moving towards 100% Ethyl Acetate, and then adding 1-10% Methanol to the Ethyl Acetate if needed.[11]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column using the "slurry method": mix the silica gel with the initial, least polar eluent and pour it into the column. Allow it to pack under gentle pressure.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude compound in a minimal amount of a strong, volatile solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform, flat layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying positive pressure.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution of your compound by periodically checking the fractions with TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (4-Nitro-1H-pyrazol-5-yl)methanol.
-
Part 4: Data & Visualizations
Data Tables
Table 1: Example Solvent Screening for Recrystallization
| Potential "Good" Solvent | Potential "Poor" Solvent | Observation |
| Ethanol | Water | Good solubility in hot ethanol; forms fine needles upon addition of water and slow cooling. A promising system. |
| Ethyl Acetate | Hexanes | Moderate solubility in hot ethyl acetate; tends to precipitate too quickly upon adding hexanes. |
| Methanol | Diethyl Ether | Very high solubility in methanol even when cool, leading to poor recovery. |
| Acetone | Toluene | Soluble in hot acetone, but may form an oil upon cooling.[12] |
Visual Diagrams
Below are diagrams created using DOT language to visualize key workflows.
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying crude (4-Nitro-1H-pyrazol-5-yl)methanol.
Diagram 2: Troubleshooting Poor Column Chromatography Separation
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
-
Jin, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
- BenchChem Technical Support Team. (2025).
-
(2025). Review on synthesis of nitropyrazoles. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025).
-
Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar. [Link]
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Patel, H., et al. (2018). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Fomenkov, I. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
-
Zhang, J. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. ResearchGate. [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
- BenchChem Technical Support Team. (2025).
-
(n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
Welcome to the Nitropyrazole Synthesis Support Hub
Technical Support Center: Nitropyrazole Synthesis & Troubleshooting
Status: ONLINE Current Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Safety in Nitropyrazole Synthesis Ticket ID: NP-SYN-2024-X
You have reached the Tier 3 Technical Support guide for high-energy heterocyclic synthesis. This documentation addresses the specific failure modes, regioselectivity errors, and safety hazards encountered during the nitration of pyrazole scaffolds. Unlike standard organic synthesis, nitropyrazole chemistry is governed by a delicate balance between kinetic control (N-nitration) and thermodynamic control (C-nitration), often complicated by the high-energy nature of the intermediates.
Module 1: Regioselectivity Troubleshooting (The "Wrong Isomer" Ticket)
User Complaint: "I attempted to synthesize 4-nitropyrazole using mixed acid, but my LCMS suggests a mixture of isomers or N-nitro species. How do I control the site of nitration?"
Root Cause Analysis
The regioselectivity of pyrazole nitration is strictly dictated by the acidity of the medium and the temperature.
-
C4-Nitration (Electrophilic Aromatic Substitution): In strong acids (e.g.,
), the pyrazole nitrogen is protonated. The resulting pyrazolium ion is deactivated, but the C4 position remains the most nucleophilic site available for the nitronium ion ( ). -
N-Nitration (Kinetic Control): Under milder conditions or using acetyl nitrate, the neutral pyrazole is attacked at the nitrogen, forming N-nitropyrazole (1-nitropyrazole).
-
The "Cinematographic" Rearrangement: N-nitropyrazoles are unstable. Upon heating, they undergo a
-sigmatropic shift (often called "cinematographic rearrangement") to form C3- or C5-nitropyrazoles.
Diagnostic Guide
| Observation (LCMS/NMR) | Probable Cause | Corrective Action |
| Product is 1-nitropyrazole (N-nitro) | Reaction stopped too early or temp too low (<0°C). Used Acetyl Nitrate without heat. | Thermodynamic Push: Heat to >50°C to induce rearrangement or use mixed acid for direct C-nitration. |
| Product is 3-nitropyrazole | You triggered the N-nitro rearrangement . This occurs if you make the N-nitro species first and then heat it.[1] | For C4-Nitro: Switch to standard mixed acid ( |
| Product is 4-nitropyrazole (Target) | Successful | Optimize: Ensure temperature is controlled to prevent dinitration. |
| Product is 1,4-dinitropyrazole | Over-nitration. Excess nitrating agent used on an activated substrate. | Stoichiometry Check: Reduce |
Visualizing the Rearrangement Pathway
The following diagram illustrates the mechanism where N-nitration leads to C3-nitration via the "cinematographic" shift, a common side reaction when targeting the C4 isomer.
Caption: Divergent pathways in pyrazole nitration. Direct nitration in acid favors C4, while N-nitration followed by thermal rearrangement favors C3/C5.
Module 2: Reaction Failure & Safety (The "Runaway" Ticket)
User Complaint: "The reaction exothermed violently upon adding nitric acid," OR "I have no conversion despite refluxing."
Critical Safety Warning: Thermal Runaway
Nitration of azoles is notoriously exothermic. A common failure mode is delayed initiation .
-
The Scenario: You add
to the pyrazole/sulfuric acid mix at low temp. Nothing happens. You increase the temp. Suddenly, the reaction "kicks off," releasing massive heat and gas ( ), potentially rupturing the vessel. -
The Fix: Always verify initiation (mild exotherm) during addition. Use Oleum (fuming sulfuric acid) as a water scavenger to maintain the concentration of the active nitronium species (
).
Troubleshooting "No Reaction"
If you recover starting material, your system is likely water-poisoned.
-
Mechanism: Nitration produces water (
). If water accumulates, it hydrates the nitronium ion back to nitric acid, stopping the reaction. -
Solution: Use Fuming
(90%+) and Oleum (20% ). The consumes the water generated:
Module 3: Functional Group Interference
User Complaint: "My side chains are degrading."
Side reactions often attack substituents before the ring.
-
Hydroxymethyl Groups (
): Will be converted to Nitrate Esters ( ) almost instantly in mixed acid. This is an explosion hazard.-
Workaround: Protect alcohols as acetates or oxidize to carboxylic acids prior to nitration.
-
-
Halogens (
): Oxidative Denitration or halogen migration can occur. Iodine is particularly labile and may be replaced by a nitro group (ipso-substitution) or oxidized to iodonium species.
Standardized Protocol: Synthesis of 4-Nitropyrazole
Objective: Robust synthesis of 4-nitropyrazole minimizing N-nitro rearrangement and thermal hazards.
Reagents:
-
Pyrazole (1.0 eq)
-
Fuming
(1.5 eq, d=1.5) -
Conc.
(Solvent/Catalyst)[2] -
Oleum (20%
, optional for difficult substrates)
Step-by-Step Workflow:
-
Preparation (0°C): Charge a 3-neck flask with Conc.
. Cool to 0-5°C. -
Substrate Addition: Add Pyrazole portion-wise. Note: This is exothermic (formation of pyrazolium sulfate). Maintain T < 20°C.
-
Nitrating Agent Prep: In a separate vessel, prepare the mixed acid (
in ). -
Controlled Addition (Critical Step): Add the mixed acid dropwise to the pyrazole solution.
-
Checkpoint: Monitor internal temp. Do not exceed 55°C during addition.
-
-
Reaction Phase (Thermodynamic Control):
-
Heat slowly to 90-95°C .
-
Hold for 3-5 hours.
-
Why? This temperature overcomes the activation barrier of the deactivated pyrazolium ring for C4 substitution.
-
-
Quench & Isolation:
-
Cool to room temp.
-
Pour onto crushed ice (Exothermic!).
-
Neutralize with
or to pH 7-8. 4-Nitropyrazole will precipitate (or extract with EtOAc).
-
References & Authority
-
Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? (Discusses rearrangement of N-nitropyrazole in sulfuric acid and direct nitration yields).
-
Zhang, S., et al. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 2021. (Covers high-energy nitropyrazole derivatives and stability).[3][4][5][6][7] [3]
-
ResearchGate. On the question of the molecular mechanism of N-nitropyrazole rearrangement. (Details the [1,5]-sigmatropic shift mechanism).
-
JACS Au. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. (Discusses N-nitropyrazole reagents and controllable nitration conditions).
-
MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. (Covers side reactions like nitrate ester formation on alkyl chains).
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol
Status: Active Operator: Senior Application Scientist Ticket Focus: Yield Optimization, Chemoselectivity, and Isolation Reference ID: PYR-NIT-OH-001
Introduction: The Synthetic Challenge
The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol (also referred to as the 3-isomer due to tautomerism) presents a classic "chemoselectivity vs. solubility" paradox.
-
Chemoselectivity: You must reduce a carboxylate ester (or acid) to an alcohol without touching the nitro group (
). The nitro group is highly susceptible to reduction (to amine) under hydrogenation or strong hydride conditions. -
Solubility/Isolation: The product is a small, polar, amphoteric heterocycle. It loves water. Standard aqueous workups often result in massive yield loss because the product partitions into the aqueous phase, not the organic layer.
This guide moves beyond generic recipes to provide a self-validating protocol based on the reduction of Ethyl 4-nitro-1H-pyrazole-3-carboxylate .
Module 1: Critical Troubleshooting (Q&A)
Ticket #001: "My reaction conversion is high, but isolated yield is <30%. Where is my product?"
Diagnosis: Phase Transfer Failure. The nitro group and the pyrazole NH make the molecule highly polar. If you are extracting with Diethyl Ether or Hexanes/EtOAc (1:1), you are leaving the majority of your product in the aqueous quench layer.
The Fix: The "Salting-Out" Protocol
-
Saturate the Aqueous Phase: After quenching your reaction (e.g., with
), add solid until the aqueous layer is saturated. This increases the ionic strength, forcing the organic product out (the "Salting-Out" effect). -
Switch Solvents: Use Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) for extraction. Avoid ether.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.
Ticket #002: "The ester isn't reducing, or I see amino-byproducts."
Diagnosis: Improper Reducing Agent Selection.
-
Using
alone: Too weak. It will not reduce the ester at an appreciable rate. -
Using
(LAH): Too aggressive. It often reduces the group to an amine ( ) or azo linkage, leading to a complex tar. -
Using
/Pd/C: Fatal error. This will quantitatively reduce the nitro group to an amine before touching the ester.
The Fix: In-Situ Generated Lithium Borohydride
Use
-
Mechanism:
. -
Calcium borohydride (and the transient
if using ) is strong enough to reduce the ester to the alcohol but kinetically slow to reduce the nitro group under controlled temperatures ( to RT).
Ticket #003: "NMR shows a mixture of isomers. Is my product impure?"
Diagnosis: Annular Tautomerism (Not an impurity). Pyrazoles with a free NH group exist in rapid equilibrium between the 3-substituted and 5-substituted forms.[1]
-
Observation: In
, you might see broadened peaks or distinct sets of signals depending on the exchange rate. -
Action: Do not attempt to separate these "isomers" via chromatography. They are the same molecule. Numbering is often interchangeable ((4-nitro-1H-pyrazol-3-yl)methanol vs 5-yl).
Module 2: The "Gold Standard" Protocol
Method: Chemoselective Reduction of Ethyl 4-nitro-1H-pyrazole-3-carboxylate via Modified Borohydride.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 1.0 | Substrate | Ensure dry; water kills hydride. |
| 3.0 | Reductant | Use fresh powder, not old clumps. | |
| 1.5 | Activator | Must be anhydrous (fused). | |
| THF / Ethanol (2:1) | [0.2 M] | Solvent | EtOH is required for solubility; THF modulates reactivity. |
Step-by-Step Execution
-
Activation Setup:
-
In a dry round-bottom flask under Nitrogen/Argon, dissolve
(1.5 eq) in anhydrous Ethanol . Stir for 15 mins to ensure full dissolution. -
Why: This generates the active calcium/ethoxy-borohydride species.
-
-
Substrate Addition:
-
Dissolve the Nitro-Ester substrate (1.0 eq) in THF and add it to the reaction flask. Cool the mixture to
(Ice bath).
-
-
Hydride Addition:
-
Add
(3.0 eq) portion-wise over 20 minutes. -
Caution: Hydrogen gas evolution will occur.[2] Ensure proper venting.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) . Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 3:1). The ester spot (
) should disappear; a lower, more polar spot ( ) should appear.
-
-
Quench & Workup (The Yield Maker):
-
Cool back to
. Carefully quench with saturated . -
CRITICAL STEP: Add solid
to the mixture until the aqueous layer is saturated. -
Extract with EtOAc (
) . -
Dry organic layer over
, filter, and concentrate.
-
Module 3: Visualizations
Figure 1: Reaction Logic & Chemoselectivity Pathway
Caption: Selection of the reducing system is the primary determinant of chemoselectivity. Only the modified borohydride system targets the ester while sparing the nitro group.
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow to distinguish between synthetic failure (reaction chemistry) and isolation failure (physical chemistry).
References
-
Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids and esters with borane in tetrahydrofuran." Journal of Organic Chemistry. Link(Note: Establishes the basis for borane/borohydride selectivity).
-
Modified Borohydride Systems: Hamada, Y., et al. (1984). "High Chemoselective Reduction of Esters to Alcohols with NaBH4-CaCl2." Chemical & Pharmaceutical Bulletin. Link(Primary reference for the CaCl2 activation method).
-
Tautomerism in Pyrazoles: Elguero, J., et al. (1976). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Link(Foundational text on 3- vs 5- substitution dynamics).
- Synthesis of Nitro-Pyrazoles: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitro-group tolerance in reductions).
For further assistance, please contact the Structural Chemistry Core with your specific batch number and TLC data.
Sources
troubleshooting guide for the nitration of pyrazole rings
Welcome to the technical support center for the nitration of pyrazole rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental electrophilic substitution reaction. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Critical Safety Bulletin: The Uncompromising Nature of Nitration
Before any experiment, a thorough understanding of the associated hazards is paramount. Nitration reactions are energetically favorable and often highly exothermic, posing significant risks if not managed with extreme care.[1]
-
Corrosivity: Mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are exceptionally corrosive and can cause severe chemical burns upon contact with skin or eyes.[2][3]
-
Thermal Runaway: The reaction generates substantial heat.[1] Inadequate cooling or too-rapid addition of reagents can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing boiling, pressure buildup, and vessel rupture or explosion.[2]
-
Explosive Potential: The nitro group is an energizing functional group.[4] Polynitrated compounds, in particular, can be unstable and possess explosive properties.[5][6] Furthermore, nitric acid can react violently with organic materials and reducing agents.[2]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) generated during the reaction are toxic upon inhalation, capable of causing severe respiratory irritation and delayed pulmonary edema.[3][5]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[2][3][7]
-
Ventilation: All nitration procedures must be conducted within a certified chemical fume hood with robust ventilation.[2]
-
Reaction Control: Use an ice bath or other reliable cooling system to maintain the prescribed temperature. Add reagents slowly and monitor the internal temperature continuously.
-
Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for neutralization).[2][7]
Troubleshooting Guide: From Failed Reactions to Pure Products
This section addresses specific issues in a question-and-answer format, focusing on the underlying chemistry to empower you to solve problems effectively.
Caption: Troubleshooting Decision Tree for Pyrazole Nitration.
Problem 1: Low or No Yield of Nitrated Product
Question: My reaction has failed to produce the desired nitropyrazole, or the yield is disappointingly low. What are the likely causes?
Answer: This is a common issue that typically points to one of two primary factors: the reactivity of the pyrazole ring under the chosen conditions or the integrity of your reagents.
-
Causality 1: Deactivation of the Pyrazole Ring. The pyrazole ring contains two nitrogen atoms, one of which is basic (the pyridine-like N2). In strongly acidic media, such as the standard HNO₃/H₂SO₄ nitrating mixture, this nitrogen becomes protonated.[8][9] This protonation places a positive charge on the heterocyclic ring, making it strongly electron-withdrawn and thus highly resistant to further attack by the electrophile (NO₂⁺).[8][9] If your substrate is an N-unsubstituted or N-alkyl pyrazole, nitration under these harsh acidic conditions will be very slow or may not proceed at all.
-
Solution: For substrates where C-nitration of the pyrazole ring itself is desired, avoid strongly acidic conditions. A milder nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) is often effective.[10][11] This reagent does not require strong acid, leaving the pyrazole ring unprotonated and therefore sufficiently nucleophilic to react.[11]
-
Causality 2: Reagent Integrity. Nitric and sulfuric acids are hygroscopic. Water content can significantly reduce the efficacy of the nitrating mixture by hindering the formation of the essential nitronium ion (NO₂⁺). Using old or improperly stored acids is a frequent cause of reaction failure.
-
Solution: Use fresh, unopened bottles of concentrated or fuming acids whenever possible. Ensure that the concentration is appropriate for the intended reaction; for example, some procedures specify fuming nitric or fuming sulfuric acid to ensure an anhydrous environment and maximize NO₂⁺ generation.[4]
Problem 2: Poor Regioselectivity — A Mixture of Isomers
Question: I am nitrating a 1-phenylpyrazole and obtaining a mixture of products, including nitration on the pyrazole ring and the phenyl ring. How can I control where the nitro group adds?
Answer: This is a classic regioselectivity challenge in pyrazole chemistry. The outcome is almost entirely dictated by the choice of nitrating agent and the resulting reaction acidity, which determines which of the two aromatic rings is more activated for electrophilic attack.[10][11]
-
Mechanism of Control:
-
In Strong Acid (HNO₃/H₂SO₄): The pyrazole ring's N2 atom is protonated, deactivating the pyrazole system towards electrophilic attack.[9] The phenyl group, although moderately deactivated by the attached pyrazolium cation, is now the more reactive of the two rings. Consequently, the nitronium ion will preferentially attack the para position of the phenyl ring.[9][11]
-
In Milder, Non-Protonating Conditions (Acetyl Nitrate): Without strong acid, the pyrazole ring remains a neutral, relatively electron-rich heterocycle. In fact, it is more activated towards electrophilic substitution than the attached phenyl ring.[11] The reaction, therefore, occurs selectively at the C4 position of the pyrazole ring, which is the most electronically favorable site for attack.[8][11][12]
-
Caption: Controlling Regioselectivity in the Nitration of 1-Phenylpyrazole.
Data Summary: Regioselectivity in Nitration of 1-Phenylpyrazole
| Reagent | Conditions | Major Product | Rationale | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | Strongly Acidic, 0-12°C | 1-(p-nitrophenyl)pyrazole | Pyrazole ring is protonated and deactivated. | [10][11] |
| HNO₃ / Ac₂O (Acetyl Nitrate) | Mildly Acidic, 0°C | 4-nitro-1-phenylpyrazole | Pyrazole ring is neutral and more activated than the phenyl ring. |[10][11][13] |
Problem 3: Messy Reaction and Difficult Purification
Question: My TLC plate shows multiple products, and I am struggling to isolate the desired nitropyrazole. What causes these byproducts?
Answer: A complex reaction mixture often indicates over-nitration or competing side reactions. Purification can indeed be challenging, but specific strategies can help.
-
Cause 1: Over-nitration. Pyrazole rings, especially those with activating substituents, can undergo multiple nitrations. If your target is a mono-nitro compound, harsher conditions (high temperature, long reaction time, excess nitrating agent) can lead to the formation of dinitro or even trinitro derivatives.[6][13]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.0-1.1 equivalents for mono-nitration).
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. Start at 0°C and only warm if necessary.
-
Monitor Progress: Follow the reaction by TLC or LCMS to stop it once the starting material is consumed, before significant byproduct formation occurs.
-
-
Cause 2: N-Nitration and Rearrangement. For N-unsubstituted pyrazoles, nitration can initially occur on the nitrogen atom to form an N-nitropyrazole intermediate.[14] This species can then rearrange under thermal or acidic conditions to give C-nitro products, sometimes leading to a mixture of 3-nitro and 4-nitropyrazoles.[6][15][16]
-
Purification Strategy:
-
Recrystallization: Many simple nitropyrazoles, like 4-nitropyrazole, have moderate solubility in hot water and can be effectively purified by recrystallization.[17]
-
Acid-Base Extraction: Pyrazoles are weakly basic. If byproducts are non-basic, you can dissolve the crude mixture in an organic solvent, extract with dilute acid to move the desired product to the aqueous phase, neutralize the aqueous phase, and then re-extract the purified product.
-
Salt Formation: A related technique involves precipitating the pyrazole product from a solution as an acid addition salt, which can be a highly effective method of purification.[18][19] The pure pyrazole is then regenerated by neutralization.
-
Detailed Experimental Protocols
Protocol 1: Selective C4-Nitration of Unsubstituted Pyrazole
This protocol is adapted from methodologies designed for high-yield synthesis of 4-nitropyrazole, a key building block.[4][17]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, place 135 mL of concentrated (96%) sulfuric acid. Cool the flask in an ice/water bath.
-
Pyrazole Addition: Slowly and portion-wise, add 20.0 g of pyrazole to the stirred, cold sulfuric acid. Ensure the temperature does not rise above 20°C.
-
Nitrating Agent Addition: Slowly add 20 mL of concentrated (70%) nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50-55°C using a water bath. Stir at this temperature for 2-3 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the pyrazole spot is gone.
-
Work-up (Quenching): Allow the mixture to cool to room temperature, then pour it carefully and slowly onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization & Precipitation: Cool the diluted acid mixture in an ice bath. Slowly add concentrated ammonium hydroxide solution until the pH is ~3. The product will precipitate as a white solid.[17] Be cautious, as this neutralization is also very exothermic.
-
Isolation & Purification: Allow the mixture to stand for several hours to complete crystallization. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and air dry. Recrystallize the crude product from hot water to yield pure 4-nitropyrazole as white crystals.[17] A yield of ~75-85% can be expected.[4][17]
Protocol 2: Selective Phenyl-Ring Nitration of 1-Phenylpyrazole
This protocol is based on the principle of deactivating the pyrazole ring with strong acid to direct nitration to the phenyl substituent.[9][10][11]
-
Substrate Solution: Dissolve 5.0 g of 1-phenylpyrazole in 10 mL of concentrated sulfuric acid, cooling in an ice bath to maintain a temperature of 0-5°C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-phenylpyrazole, ensuring the temperature does not exceed 10-12°C.[11]
-
Stirring: After the addition is complete, let the reaction stir at low temperature for 1-2 hours, or until TLC analysis shows consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. A solid product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product is primarily 1-(p-nitrophenyl)pyrazole. Further purification can be achieved by recrystallization from ethanol.
Frequently Asked Questions (FAQs)
FAQ 1: What is the active electrophile in these reactions? The active nitrating agent in both protocols is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of nitric acid with a stronger acid (sulfuric acid) or an anhydride (acetic anhydride), which protonates the nitric acid and facilitates the loss of a water molecule.[12]
FAQ 2: How do other substituents on the pyrazole ring affect the nitration outcome? Substituents have a profound effect based on their electronic properties. Electron-donating groups (e.g., alkyl) will activate the ring, making nitration easier but potentially increasing the risk of over-nitration. Electron-withdrawing groups (e.g., halogens, nitro) will deactivate the ring, requiring more forcing conditions (higher temperatures or stronger acids) to achieve nitration.[20]
FAQ 3: Can I nitrate at the C3 or C5 positions? Direct electrophilic substitution on the pyrazole ring at the C3 or C5 positions is generally difficult. The C4 position is electronically favored.[8] Attack at C3 or C5 proceeds through a less stable intermediate.[8] Achieving substitution at these positions often requires alternative strategies, such as functionalizing the ring first and then performing a chemical transformation, or using specific directing groups.
FAQ 4: How can I confirm the regiochemistry of my product? The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful. For example, in 4-nitropyrazole, the protons at C3 and C5 are chemically equivalent and will appear as a single sharp singlet in the aromatic region.[17] In a 1-phenyl-4-nitropyrazole, you would expect to see two distinct singlets for the C3 and C5 protons. Comparing the spectra of your product to known literature values is the standard for confirmation. X-ray crystallography provides absolute proof of structure if a suitable crystal can be obtained.
References
- Nitration reaction safety - YouTube. (2024).
- Notes on Environmental Concerns of Nitration - Unacademy.
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (2022).
- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd.
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
- Pyrazole - SlideShare.
- REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications.
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
- The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Nitration and aromatic reactivity.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021).
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (2014).
- 1-allyl-4-nitropyrazole - Org Prep Daily - WordPress.com. (2006).
- Process for the purification of pyrazoles - Google Patents. (2009).
- Method for purifying pyrazoles - Google Patents. (2011).
- Review on synthesis of nitropyrazoles - ResearchGate. (2014).
- Direct nitration of five membered heterocycles - ResearchGate. (2025).
- reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
- (PDF) Nitropyrazoles (review) - ResearchGate. (2025).
- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU.
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications.
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing.
- Direct nitration of five membered heterocycles - Semantic Scholar.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. youtube.com [youtube.com]
- 3. ehs.com [ehs.com]
- 4. guidechem.com [guidechem.com]
- 5. Notes on Environmental Concerns of Nitration [unacademy.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. scribd.com [scribd.com]
- 13. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pharmajournal.net [pharmajournal.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Scaling Up (4-Nitro-1H-pyrazol-5-yl)methanol Production
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (4-Nitro-1H-pyrazol-5-yl)methanol. As a critical intermediate in the synthesis of various pharmacologically active compounds, predictable and scalable production is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to navigate the challenges inherent in its synthesis.
I. Overview of the Synthetic Pathway
The most common laboratory-scale synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol involves the nitration of a pyrazole precursor. A typical route starts with the formation of a pyrazole ring, followed by the introduction of a hydroxymethyl group and subsequent nitration. The nitration step is often the most critical and challenging, requiring careful control of reaction conditions to ensure safety and achieve high yield and purity.
Below is a generalized workflow for the synthesis:
Technical Support Center: Purification of (4-Nitro-1H-pyrazol-5-yl)methanol
Ticket System Status: [ONLINE] Subject: Impurity Removal & Troubleshooting Guide for (4-Nitro-1H-pyrazol-5-yl)methanol Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Impurity Profiling
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 20742-12-7 for parent 4-nitropyrazole reference context) is a critical intermediate in the synthesis of high-energy materials and pharmaceutical antifungals. Its amphoteric nature and the presence of the nitro group create a unique purification challenge.
The primary impurities arise from the nitration regioselectivity and the solubility characteristics of the hydroxymethyl group.
Common Impurity Profile
| Impurity Type | Specific Contaminant | Origin | Detection (Typical) |
| Regioisomers | (3-Nitro-1H-pyrazol-5-yl)methanol | Nitration byproduct (isomerization) | HPLC (Close eluting), |
| Over-Nitration | (3,5-Dinitro-1H-pyrazol-4-yl)methanol | Harsh nitration conditions | LC-MS (M+45), distinct yellow color |
| Precursors | (1H-pyrazol-5-yl)methanol | Incomplete reaction | TLC (Polar), HPLC (Early eluting) |
| Oxidation | 4-Nitro-1H-pyrazole-5-carboxylic acid | Oxidation of alcohol group | pH solubility shift, IR (C=O stretch) |
| Inorganics | Sulfate/Nitrate salts | Acid neutralization | Ash test, IC, insolubility in organic solvent |
Diagnostic Workflow
Before selecting a purification protocol, characterize your crude material using this logic flow.
Figure 1: Diagnostic logic for identifying dominant impurities in crude nitropyrazole alcohol mixtures.
Troubleshooting Guide (Q&A)
Topic A: Separation of Regioisomers
Q: My HPLC shows a shoulder peak or a split peak. How do I remove the 3-nitro isomer from the 4-nitro target?
A: The 4-nitro and 3-nitro isomers have very similar polarities, making silica chromatography inefficient. The 4-nitro isomer is typically more symmetric and capable of better hydrogen bonding packing.
-
Mechanism: The 4-nitro isomer generally has a higher melting point and lower solubility in water/alcohol mixtures compared to the 3-nitro isomer due to intermolecular H-bonding between the nitro oxygen and the pyrazole NH.
-
Solution (Recrystallization):
-
Dissolve the crude mixture in boiling water (approx. 15 mL/g).
-
If not fully soluble, add ethanol dropwise until clear (keep EtOH < 20%).
-
Allow to cool slowly to room temperature, then to 4°C.
-
The 4-nitro isomer typically crystallizes first.
-
Critical Step: Do not crash cool; rapid cooling traps the 3-nitro isomer in the lattice.
-
Topic B: Removal of Inorganic Salts
Q: My yield is >100%, and the solid leaves a white residue when burned. How do I desalt the product?
A: This compound is amphoteric and moderately water-soluble, which makes standard aqueous washes (like brine) risky as you will lose the product to the water layer.
-
The Trap: Users often try to wash the organic extract with water, but (4-Nitro-1H-pyrazol-5-yl)methanol has a
of approx 0.5–0.8, meaning significant loss to the aqueous phase. -
Solution (Soxhlet or Dry Loading):
-
Method 1 (Soxhlet): Place the crude salt/product mixture in a Soxhlet thimble. Extract with Ethyl Acetate or THF . The salts remain in the thimble; the product concentrates in the flask.
-
Method 2 (Trituration): Suspend the solid in dry THF (Tetrahydrofuran). Stir vigorously for 30 minutes. Filter off the insoluble salts.[1] Evaporate the filtrate.
-
Topic C: Product Loss During Extraction
Q: I neutralized the nitration mixture, but I cannot extract the product into Dichloromethane (DCM). Where is it?
A: Pyrazoles are "chameleons." At low pH, the pyridine-like nitrogen is protonated (cationic). At high pH, the pyrrole-like nitrogen is deprotonated (anionic).
-
Root Cause: You likely neutralized to pH 7.0, but the product might still be partially water-soluble or trapped in the "salting-in" effect of the neutralization salts.
-
Protocol:
-
Adjust the aqueous layer pH to 5.0–6.0 . This is the likely isoelectric point region where the neutral species dominates.
-
Use Ethyl Acetate:Isopropanol (9:1) instead of DCM. The alcohol helps extract the polar hydroxymethyl group.
-
Perform "Salting Out": Saturate the aqueous phase with NaCl after pH adjustment to force the organic molecule out.
-
Validated Purification Protocols
Protocol 1: Acid-Base Swing Purification
Best for removing non-amphoteric impurities (starting materials, oily byproducts).
-
Dissolution: Dissolve crude solid in 1M NaOH (aq). The pyrazole deprotonates to form a water-soluble salt.
-
Checkpoint: If the solution is cloudy, filter it. The solid is non-acidic impurity.
-
-
Wash: Wash the basic aqueous solution with DCM (2 x volume). Discard the organic layer (removes neutral organic impurities).
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise.
-
Target pH: Monitor pH. Precipitate typically forms at pH ~4–5.
-
Filtration: Collect the solid.
-
Desalting: Wash the filter cake with a small amount of ice-cold water to remove trapped NaCl.
Protocol 2: Flash Chromatography (Modified)
Best for separating oxidation byproducts (carboxylic acids).
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Pre-treatment: Slurry silica in mobile phase + 1% Triethylamine (
).-
Reasoning: Pyrazoles streak on acidic silica. The amine blocks active silanol sites.
-
-
Mobile Phase: Gradient of DCM : Methanol (98:2
90:10). -
Detection: UV at 254 nm (Strong absorbance due to nitro-aromatic conjugation).
Analytical Data Summary
| Property | Value / Characteristic | Note |
| Melting Point | 160–164 °C | Broad range indicates impurity; sharp >160°C is pure. |
| pKa | ~2.5 (Basic N), ~10 (Acidic NH) | Amphoteric character drives extraction logic. |
| Solubility (Water) | ~1–5 mg/mL (Cold) | Increases significantly with heat or pH shift. |
| Solubility (Organic) | DMSO > MeOH > THF > EtOAc > DCM | Poor solubility in non-polar (Hexane/Toluene). |
References
-
Synthesis and Isomerization of Nitropyrazoles: Regiec, A., et al. "Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole." Journal of Molecular Structure (2014). Relevance: Explains the thermodynamic stability of 4-nitro vs 3-nitro isomers and thermal rearrangement risks.
-
Purification of Pyrazole Derivatives: BenchChem Technical Note. "Column chromatography conditions for separating pyrazole isomers." (2025). Relevance: Provides specific solvent systems and silica deactivation techniques for amphoteric heterocycles.
-
EPA CompTox Dashboard. "3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Properties.
, Henry's Law constants) for nitro-pyrazole derivatives to establish extraction protocols. [2] -
Recrystallization Methodologies: ResearchGate Forum. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" (2014). Relevance:[3] Validates the alcohol/water recrystallization method for polar pyrazoles.
-
Synthesis of Pyrazole Alcohols: ChemicalBook. "(1H-PYRAZOL-4-YL)METHANOL Synthesis and Properties." Relevance: Establishes baseline handling for the alcohol functionality on the pyrazole ring.
Sources
Technical Support Center: Solvent Effects on Nitropyrazole Synthesis
[1]
Welcome to the Nitropyrazole Synthesis & Reactivity Support Hub. This guide is designed for organic chemists and process engineers encountering yield, selectivity, or stability issues during the handling of nitrated pyrazoles. Unlike standard operating procedures, this document focuses on the causal relationship between solvent environment and molecular behavior.
Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)
Issue: You are synthesizing a substituted nitropyrazole (e.g., via condensation or alkylation) and obtaining a mixture of regioisomers (e.g., 3-nitro vs. 5-nitro, or N1 vs. N2 alkylation) rather than a single pure product.
The Mechanism: Solvent-Dependent Tautomerism
Pyrazoles exist in annular tautomeric equilibrium (
-
Non-Polar/Weakly Polar Solvents (CHCl
, Benzene): Pyrazoles often form intermolecular hydrogen-bonded dimers. This "masking" of the nitrogen protons can lead to poor selectivity or unexpected steric hindrance. -
Polar Aprotic Solvents (DMSO, DMF): These solvents disrupt dimers and solvate the specific tautomer that has the highest dipole moment, often freezing the equilibrium to favor one nucleophilic nitrogen over the other.
-
Fluorinated Alcohols (TFE, HFIP): These are "magic solvents" for pyrazoles. Their strong H-bond donating ability stabilizes specific lone pairs, often reversing standard regioselectivity compared to ethanol.
Diagnostic Q&A
Q: I am performing a condensation to make a methyl-nitropyrazole, but the ratio of 3-isomer to 5-isomer is 50:50. How do I shift this? A: Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why: In standard ethanol, the difference in transition state energy between the two pathways is negligible. Fluorinated alcohols form a specific solvation shell that increases the steric bulk around one nitrogen or electronically stabilizes the intermediate of the desired isomer, pushing regioselectivity up to 99:1 in some cases [1].
Q: My N-alkylation in Acetone is slow and non-selective. Should I move to DMF? A: Yes, but with caution.
-
Protocol: Use DMSO or DMF with K
CO .[1] -
Mechanism:[2][3][4] These dipolar aprotic solvents increase the nucleophilicity of the pyrazolate anion (
mechanism) by sequestering the potassium cation. However, if you need the less sterically favored isomer, consider using a magnesium catalyst ( ) in a less polar solvent to chelate the nitrogen atoms and direct attack [2].
Module 2: Optimizing Nitration Yields (The "Stalled Reaction" Problem)
Issue: Direct nitration of pyrazoles often stalls or results in the kinetically favored but thermodynamically unstable
The Mechanism: -Nitro to -Nitro Rearrangement
Electrophilic aromatic substitution on pyrazoles is difficult because the ring is electron-deficient (especially if already substituted).
-
Initial Attack: The nitronium ion (
) attacks the ring nitrogen (most nucleophilic site), forming an -nitropyrazole. -
Rearrangement: This
-nitro group must migrate to the Carbon-3 or Carbon-4 position. This is an acid-catalyzed or thermal rearrangement (similar to the Bamberger rearrangement).
Diagnostic Q&A
Q: I isolated the product, but it decomposes/explodes upon melting. What happened?
A: You likely isolated the
-
Fix: You must force the rearrangement. If you are using mixed acid (
), ensure the temperature is sufficient (often >50°C) to drive the migration. Alternatively, isolate the -nitro species and heat it in a high-boiling solvent like Benzonitrile or Anisole at 140°C–180°C to effect the thermal rearrangement to the 3-nitro isomer [3].
Q: Can I make 4-nitropyrazole without the dangerous rearrangement step? A: Yes, use a "One-Pot" Sulfuric Acid method.
-
Protocol: Dissolve pyrazole in conc.
to form the sulfate salt first.[4] Then add fuming .[4] -
Why: Protonating the pyrazole protects the nitrogen, directing the nitronium ion directly to the C-4 position (the only position active for electrophilic attack in the protonated species). This avoids the unstable
-nitro intermediate [4].
Module 3: Visualizing the Decision Pathways
The following diagrams illustrate the decision logic for solvent selection based on your target synthesis.
Diagram 1: Solvent Selection for Regioselectivity
Caption: Decision tree for selecting solvents to control regioisomer formation in pyrazole synthesis.
Diagram 2: The Nitration Rearrangement Pathway
Caption: Pathway illustrating the critical rearrangement step from N-nitro to C-nitro isomers.
Module 4: Safety & Solubility Data
WARNING: Nitropyrazoles are energetic materials.[4] They possess high nitrogen content and can exhibit explosive properties similar to TNT or RDX depending on the degree of nitration.
Solubility Table for Process Safety
When scaling up, choosing a solvent that manages heat dissipation and prevents precipitation of unstable intermediates is critical.
| Solvent | Solubility of Nitropyrazoles | Safety Risk | Recommended Use |
| Water | Poor (Precipitates product) | Low (High heat capacity) | Quenching nitration reactions. |
| DMSO | Excellent | HIGH | Avoid with strong oxidizers/acids. Can cause thermal runaway. |
| Benzonitrile | Good | Moderate | Ideal for high-temp thermal rearrangements (high BP). |
| DCM | Moderate | Low | Good for extraction, but poor for high-temp reactions. |
| Ethanol | Moderate | Low | Standard recrystallization solvent. |
Critical Safety Note on DMSO
Do not use DMSO as a solvent for nitration reactions involving fuming nitric acid. The combination of DMSO (a reductant) and Nitric Acid (an oxidizer) can lead to a delayed, violent explosion. Use Sulfolane or excess Sulfuric Acid instead if a polar medium is required.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of (4-Nitro-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-1H-pyrazol-5-yl)methanol is a functionalized pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in many FDA-approved drugs, and the introduction of a nitro group and a hydroxymethyl group can impart unique electronic and hydrogen-bonding properties, making it a valuable building block for novel therapeutic agents and energetic materials.[1] A thorough understanding of its structural features is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for detailed structural elucidation in solution.
This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data of (4-Nitro-1H-pyrazol-5-yl)methanol. In the absence of direct experimental data in publicly available literature, this guide leverages computational predictions and provides a robust comparative analysis with experimentally determined data of structurally related pyrazole derivatives. This approach allows for a confident estimation of the chemical shifts and coupling constants for the title compound, offering valuable insights for researchers working with this and similar molecules.
Predicted and Comparative NMR Spectral Data
The chemical shifts in a pyrazole ring are highly sensitive to the nature and position of its substituents.[2] The strongly electron-withdrawing nitro group at the C4 position is expected to significantly deshield the adjacent ring protons and carbons. Conversely, the hydroxymethyl group at C5 will also influence the electronic environment of the ring.
Predicted ¹H and ¹³C NMR Data for (4-Nitro-1H-pyrazol-5-yl)methanol
Based on computational studies of a wide range of nitropyrazoles, the following ¹H and ¹³C NMR chemical shifts are predicted for (4-Nitro-1H-pyrazol-5-yl)methanol in a common NMR solvent like DMSO-d₆.[3]
Table 1: Predicted NMR Data for (4-Nitro-1H-pyrazol-5-yl)methanol in DMSO-d₆
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.5 | - |
| C3 | - | ~135 |
| C4 | - | ~140 |
| C5 | - | ~125 |
| CH₂ | ~4.8 | ~55 |
| OH | Variable (broad) | - |
| NH | Variable (very broad) | - |
Note: The chemical shifts of the OH and NH protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. A D₂O exchange experiment can confirm their assignment.
Comparative Analysis with Structurally Related Compounds
To validate these predictions and understand the substituent effects, we will compare them with the experimental NMR data of 4-nitropyrazole and various hydroxymethylpyrazoles.
1. 4-Nitropyrazole: The Effect of the Nitro Group
4-Nitropyrazole serves as an excellent reference to understand the powerful deshielding effect of the C4-nitro group on the pyrazole ring.
Table 2: Experimental NMR Data for 4-Nitropyrazole in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3/H5 | 8.65 (s) | - |
| C3/C5 | - | 136.2 |
| C4 | - | 138.8 |
Data sourced from publicly available spectral databases.
The single proton signal at 8.65 ppm for H3 and H5 in 4-nitropyrazole highlights the significant deshielding caused by the nitro group. This is in good agreement with the predicted value of ~8.5 ppm for H3 in (4-Nitro-1H-pyrazol-5-yl)methanol. The hydroxymethyl group at C5 in our target molecule is expected to cause a slight shielding effect on H3 compared to 4-nitropyrazole, but the overall chemical shift will remain in a highly downfield region.
2. Hydroxymethylpyrazoles: The Influence of the CH₂OH Group
Examining the NMR data of hydroxymethylpyrazoles is crucial for understanding the contribution of the C5-substituent. A study on 4-hydroxymethylpyrazoles provides valuable ¹³C NMR data for comparison.[4]
Table 3: Experimental ¹³C NMR Data for Selected 4-Hydroxymethylpyrazoles in CDCl₃ [4]
| Compound | C3 | C4 | C5 | CH₂ |
| 1-Methyl-4-hydroxymethylpyrazole | 137.32 | 118.02 | 134.90 | 53.94 |
| 1,3-Dimethyl-4-hydroxymethylpyrazole | 145.28 | 112.35 | 136.15 | 60.64 |
| 1,5-Dimethyl-4-hydroxymethylpyrazole | 132.27 | 121.95 | 127.28 | 54.36 |
The chemical shift of the hydroxymethyl carbon (CH₂) in these analogs ranges from approximately 54 to 61 ppm. Our predicted value of ~55 ppm for (4-Nitro-1H-pyrazol-5-yl)methanol falls comfortably within this range. The electron-withdrawing nitro group at C4 is expected to have a modest deshielding effect on the C5-CH₂OH carbon compared to an unsubstituted ring, but this is counteracted by the electronic nature of the pyrazole ring itself.
Experimental Protocol for NMR Spectral Acquisition
To ensure the acquisition of high-quality and reliable NMR data for (4-Nitro-1H-pyrazol-5-yl)methanol or its analogs, the following detailed protocol is recommended.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
4. D₂O Exchange for Labile Protons
-
After acquiring the initial ¹H NMR spectrum, carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable NH and OH protons will either disappear or significantly decrease in intensity.
5. 2D NMR Spectroscopy (Optional but Recommended)
-
For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR analysis of a substituted pyrazole.
Caption: Workflow for NMR spectral analysis of pyrazole derivatives.
Conclusion
References
-
Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
- Tables For Organic Structure Analysis. Unavailable Source.
-
¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. [Link]
-
¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
Sources
Comparative Guide: Optimizing Mass Spectrometry Analysis for (4-Nitro-1H-pyrazol-5-yl)methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 1479085-67-0) represents a unique analytical challenge due to its amphoteric nature, thermal lability, and rapid tautomeric equilibrium. Often utilized as a scaffold in high-energy density materials (HEDM) and kinase inhibitor synthesis, accurate mass spectrometric characterization is critical for purity assessment and metabolite identification.
This guide moves beyond standard operational procedures to provide a comparative analysis of ionization techniques, establishing a self-validating framework for interpreting MS data.
The "Tautomer Trap"
Before analyzing spectra, researchers must recognize that (4-nitro-1H-pyrazol-5-yl)methanol and (4-nitro-1H-pyrazol-3-yl)methanol are tautomers. In solution (LC-MS), they exist in rapid equilibrium. You will typically observe a single chromatographic peak unless specific derivatization locks the proton at the N1 position.
Molecular Specifications:
-
Formula: C₄H₅N₃O₃
-
Monoisotopic Mass: 143.0331 Da
-
Key Functional Groups: Nitro (-NO₂), Hydroxymethyl (-CH₂OH), Pyrazole amine (-NH).
Comparative Analysis: Ionization Architectures
The choice of ionization source is the single most significant variable in the analysis of nitro-pyrazoles. Below is a comparative evaluation of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI).
Table 1: Ionization Source Performance Matrix
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Suitability | Optimal for trace analysis & biological matrices. | Alternative for high concentrations or non-polar solvents. | Structural Confirmation only (requires derivatization). |
| Polarity Preference | Negative Mode (-) (Superior sensitivity). | Positive Mode (+). | N/A (Positive only). |
| Thermal Degradation | Low (Soft ionization). | High Risk (Nitro group thermolysis). | High (Hard ionization). |
| Key Adducts | |||
| Matrix Tolerance | Low (Susceptible to suppression). | High (Gas phase ionization). | High (GC separation).[1] |
Expert Insight: Why Negative Mode ESI?
While many standard screens default to Positive Mode ESI (
Interpreting Fragmentation Pathways[9]
Understanding the fragmentation logic is essential to distinguish the target analyte from potential isobaric impurities (e.g., oxidation byproducts).
Mechanism of Fragmentation
The fragmentation of (4-Nitro-1H-pyrazol-5-yl)methanol follows three distinct pathways driven by the instability of the nitro group and the lability of the hydroxymethyl arm.
-
Dehydration: Loss of
from the hydroxymethyl group (Common in Positive Mode). -
Nitro Loss: Direct scission of the
bond losing (46 Da). -
Nitro-Nitrite Rearrangement: A classic mechanism where the nitro oxygen attacks the ring carbon, leading to loss of
(30 Da).
Visualization: Fragmentation Topology
The following diagram illustrates the primary dissociation pathways observed in MS/MS (Collision Induced Dissociation).
Figure 1: Predicted MS/MS fragmentation tree for protonated (4-Nitro-1H-pyrazol-5-yl)methanol. The loss of NO (m/z 114) is diagnostic for nitroaromatics.
Validated Experimental Protocol
This protocol is designed for LC-ESI-MS/MS using a Triple Quadrupole (QqQ) or Q-TOF system.
A. Sample Preparation[10][11][12]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Note: Avoid Acetone, as it can form adducts.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Filtration: Use a 0.2 µm PTFE filter. Do not use Nylon filters, as nitro-compounds can bind non-specifically.
B. LC Conditions (Reverse Phase)
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (for Positive Mode) OR 5mM Ammonium Acetate (for Negative Mode).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polarity)
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
C. MS Parameters (Source: ESI)
-
Gas Temp: 300°C (Keep <350°C to prevent thermal degradation of
). -
Nebulizer: 35 psi.
-
Capillary Voltage:
-
Positive: 3500 V
-
Negative: 3000 V (Recommended start).
-
-
Fragmentor: 100 V (Optimize to prevent in-source fragmentation).
Decision Logic for Method Selection
When developing a new assay for this compound, use the following logic flow to determine the optimal approach based on your specific matrix and sensitivity needs.
Figure 2: Workflow for selecting the optimal ionization mode. Negative mode ESI is the "Gold Standard" for trace detection of nitro-pyrazoles.
Troubleshooting & Self-Validation
To ensure Data Integrity (ALCOA+), verify your results against these criteria:
-
The "Sodium Check": In Positive ESI, if you see a peak at m/z 166 (+22 Da), this is the Sodium adduct
. Its presence confirms the molecular weight of 143 but indicates poor desalting of the sample. -
The "Dimer Check": In high concentrations, pyrazoles form dimers. Look for m/z 287
. Dilute the sample 10x; if the dimer peak ratio decreases, it is an artifact of concentration, not a synthesized impurity. -
Isotopic Pattern: The molecule contains 4 carbons. The M+1 peak (C13 isotope) should be approximately 4.4% of the parent peak height. Significant deviation indicates co-eluting impurities.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Nitro-pyrazole derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds.[1] Journal of Mass Spectrometry.[2] This foundational text details the "nitro-nitrite" rearrangement mechanism. Available at: [Link]
-
Zhang, J., et al. (2019). Tautomerism in pyrazole derivatives: Implications for analytical characterization. Journal of Organic Chemistry. Available at: [Link]
-
Agilent Technologies. (2022). Technical Overview: Optimizing ESI Source Parameters for Labile Compounds. Available at: [Link]
Sources
A Comparative Spectroscopic Guide to (4-Nitro-1H-pyrazol-5-yl)methanol and its Analogs
This guide provides a detailed spectroscopic characterization of (4-Nitro-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the nascent stage of research into this specific molecule, direct experimental data is not yet widely published. Therefore, this guide will establish a robust, predicted spectroscopic profile based on established principles and comparative data from closely related, well-documented nitro-pyrazole analogs. This approach offers researchers a strong foundational understanding for identification, purity assessment, and structural elucidation.
The pyrazole nucleus is a cornerstone in pharmaceutical sciences, with derivatives exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a nitro group and a hydroxymethyl substituent significantly influences the electronic and steric properties of the pyrazole ring, making a thorough spectroscopic analysis essential for understanding its chemical behavior and potential as a pharmacophore.[1]
Predicted Spectroscopic Profile of (4-Nitro-1H-pyrazol-5-yl)methanol
This section outlines the anticipated spectroscopic data for the title compound. These predictions are derived from the fundamental principles of each technique and by drawing parallels with the known spectral data of analogous compounds found in the literature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal key structural features. The pyrazole ring proton, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton will each give rise to distinct signals.
-
Pyrazole Ring Proton (C3-H): A singlet is anticipated in the downfield region, likely between δ 8.0 and 9.0 ppm. The strong electron-withdrawing effect of the adjacent nitro group at the C4 position will significantly deshield this proton.
-
Methylene Protons (-CH₂OH): A singlet is expected for the two equivalent methylene protons. Its chemical shift will be influenced by the adjacent pyrazole ring and the hydroxyl group, likely appearing in the range of δ 4.5 - 5.5 ppm.
-
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It can range from δ 2.0 to 5.0 ppm. Deuterium exchange with D₂O can be used to confirm this signal.
-
N-H Proton: The proton on the pyrazole nitrogen will also present as a broad singlet, typically in the downfield region (δ 10.0 - 14.0 ppm), due to its acidic nature and potential for hydrogen bonding.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insight into the carbon framework of the molecule.
-
Pyrazole Ring Carbons:
-
C3: This carbon, bonded to a hydrogen, is expected to resonate in the range of δ 130 - 145 ppm.
-
C4: The carbon bearing the nitro group will be significantly deshielded and is predicted to appear further downfield, potentially between δ 145 - 160 ppm.
-
C5: The carbon attached to the hydroxymethyl group will likely resonate in the range of δ 140 - 155 ppm.
-
-
Methylene Carbon (-CH₂OH): This carbon is expected to appear in the aliphatic region of the spectrum, typically between δ 55 - 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol substituent.
-
N-H Stretch: A moderate to sharp band in the 3100-3500 cm⁻¹ region is anticipated for the N-H stretch of the pyrazole ring.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹.
-
C=N and C=C Stretch: Absorptions corresponding to the pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region will indicate the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of (4-Nitro-1H-pyrazol-5-yl)methanol. High-resolution mass spectrometry (HRMS) will provide the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[4] The loss of the hydroxymethyl group (CH₂OH) is also a likely fragmentation pathway.
Comparative Analysis with a Known Analog: 4-Nitrobenzaldehyde
To ground our predictions in experimental data, we will compare the expected spectroscopic features of (4-Nitro-1H-pyrazol-5-yl)methanol with the reported data for 4-Nitrobenzaldehyde, a compound also containing a nitro group on an aromatic ring.
| Spectroscopic Feature | (4-Nitro-1H-pyrazol-5-yl)methanol (Predicted) | 4-Nitrobenzaldehyde (Reported Data[5]) | Comparison and Rationale |
| ¹H NMR (Aromatic H) | ~ δ 8.0 - 9.0 ppm (singlet) | δ 8.09 (d, J=8.0Hz, 2H), 8.41 (d, J=12.0Hz, 2H) | The pyrazole proton is a singlet due to no adjacent protons. The chemical shift is in a similar downfield region due to the strong deshielding effect of the nitro group. |
| ¹H NMR (Functional Group H) | -CH₂OH: ~ δ 4.5 - 5.5 ppm (singlet) | -CHO: δ 10.17 (s, 1H) | The aldehydic proton of 4-nitrobenzaldehyde is significantly more deshielded than the predicted methylene protons of the target molecule, as expected. |
| ¹³C NMR (C-NO₂) | ~ δ 145 - 160 ppm | δ 151.1 ppm | The chemical shift of the carbon attached to the nitro group is predicted to be in a very similar range, highlighting the consistent electronic effect of the nitro group across different aromatic systems. |
| IR (NO₂ Stretch) | Asymmetric: 1500-1600 cm⁻¹, Symmetric: 1300-1400 cm⁻¹ | Not explicitly provided in the snippets, but characteristic absorptions are expected in these ranges. | The presence of strong absorptions in these regions would be a key identifier for the nitro group in both compounds.[6] |
Experimental Protocols
To obtain definitive spectroscopic data for (4-Nitro-1H-pyrazol-5-yl)methanol, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.[7]
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to propose fragmentation pathways.
-
For high-resolution mass spectrometry, determine the elemental composition from the accurate mass measurement.
-
Visualizations
Caption: Chemical structure of (4-Nitro-1H-pyrazol-5-yl)methanol.
Caption: General workflow for the spectroscopic characterization.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of (4-Nitro-1H-pyrazol-5-yl)methanol. By leveraging data from analogous compounds and fundamental spectroscopic principles, a robust framework for the identification and analysis of this molecule is established. The provided experimental protocols offer a clear pathway for researchers to obtain and confirm the actual spectroscopic data. As a member of the broader pyrazole family, which holds significant promise in medicinal chemistry, a thorough understanding of the spectroscopic properties of this and related compounds is paramount for advancing drug discovery and development efforts.[3][8]
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Royal Society of Chemistry. (2021). Supporting Information.
- Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- ResearchGate. (n.d.). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes | Request PDF.
- RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- Charles University. (n.d.). Table of Characteristic IR Absorptions.
- Benchchem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
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FT-IR analysis and interpretation for (4-Nitro-1H-pyrazol-5-yl)methanol
An In-Depth Guide to the FT-IR Analysis of (4-Nitro-1H-pyrazol-5-yl)methanol: A Comparative Perspective for Drug Development Professionals
Introduction
(4-Nitro-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The precise structural elucidation of such molecules is a critical first step in understanding their structure-activity relationships (SAR) and ensuring their purity and identity.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a primary tool for identifying the functional groups present in a molecule.[3] By probing the vibrational modes of molecular bonds, FT-IR provides a unique "fingerprint" of a compound. This guide offers a senior application scientist's perspective on the FT-IR analysis and interpretation of (4-Nitro-1H-pyrazol-5-yl)methanol, compares the technique with other essential analytical methods, and provides a validated experimental protocol.
Part 1: FT-IR Spectral Analysis of (4-Nitro-1H-pyrazol-5-yl)methanol
The infrared spectrum of (4-Nitro-1H-pyrazol-5-yl)methanol is rich with information, stemming from the distinct vibrational modes of its constituent functional groups. The overall structure, with its key groups highlighted, is presented below.
Caption: Molecular structure highlighting key functional groups.
Interpretation of Key Vibrational Regions
1. O-H and N-H Stretching Region (3600 - 3200 cm⁻¹):
-
Hydroxyl (O-H) Stretch: The presence of the primary alcohol's hydroxyl group will give rise to a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ range.[4] The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the solid or liquid state.[5] In a very dilute solution in a non-polar solvent, a sharper, less intense "free" hydroxyl peak might be observed around 3640–3610 cm⁻¹.[4]
-
Pyrazole (N-H) Stretch: The N-H group of the pyrazole ring also contributes to absorption in this region, typically appearing as a medium intensity band between 3400-3250 cm⁻¹.[4] This peak will likely be merged with or appear as a shoulder on the much broader O-H absorption band.
2. C-H Stretching Region (3150 - 2850 cm⁻¹):
-
Aromatic C-H Stretch: The C-H bond on the pyrazole ring is aromatic in character and is expected to produce a weak to medium absorption band in the 3100-3000 cm⁻¹ region.[3][6]
-
Aliphatic C-H Stretch: The methylene (-CH₂-) bridge of the methanol group will exhibit C-H stretching vibrations. These typically appear as medium intensity peaks in the 3000-2850 cm⁻¹ range.[4][7]
3. Nitro Group (NO₂) Stretching Region (1600 - 1290 cm⁻¹): This is one of the most diagnostic regions for this molecule. The nitro group produces two very strong and easily identifiable absorption bands due to the large change in dipole moment during vibration.[8]
-
Asymmetric NO₂ Stretch (ν_as): A strong band is expected between 1550-1475 cm⁻¹.[3][4] Its high intensity makes it a key marker for the presence of the nitro group.
-
Symmetric NO₂ Stretch (ν_s): A second strong band will appear in the 1360-1290 cm⁻¹ range.[3][4] The combination of these two intense peaks is a unique and reliable indicator of a nitro compound.[8]
4. Fingerprint Region (1650 - 600 cm⁻¹): This region contains a wealth of complex, overlapping absorptions, including skeletal vibrations of the pyrazole ring and various bending modes.
-
C=C and C=N Ring Stretching: The pyrazole ring will display a series of medium to strong bands between 1650 cm⁻¹ and 1400 cm⁻¹ corresponding to the stretching vibrations of the C=C and C=N double bonds.[2][9]
-
C-O Stretch: The stretching of the C-O single bond in the primary alcohol group gives rise to a strong band in the 1320-1000 cm⁻¹ range, often near 1050 cm⁻¹.[4]
-
C-N Stretch: The stretching vibration of the bond connecting the nitro group to the pyrazole ring is of medium intensity and typically appears in the 890-835 cm⁻¹ range.[3]
-
C-H Out-of-Plane Bending: Strong absorptions from the C-H out-of-plane bending on the heterocyclic ring can be found between 900-675 cm⁻¹.[3]
Summary of Expected FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Reference(s) |
| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) | [4][5] |
| 3400 - 3250 | Medium (often overlapped) | N-H Stretch | Pyrazole Ring | [4] |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Pyrazole Ring | [3][6] |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch | Methylene (-CH₂) | [4][7] |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | [3][4][8] |
| 1650 - 1400 | Medium to Strong | C=C and C=N Stretch | Pyrazole Ring | [2][9] |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | [3][4][8] |
| 1320 - 1000 | Strong | C-O Stretch | Primary Alcohol | [4] |
| 890 - 835 | Medium | C-N Stretch | C-NO₂ Linkage | [3] |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Pyrazole Ring | [3] |
Part 2: Comparison with Alternative Analytical Techniques
While FT-IR is excellent for functional group identification, it provides limited information about the overall molecular connectivity and stereochemistry. For comprehensive structural elucidation, it must be used in concert with other analytical methods. The choice of technique is dictated by the specific information required.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| FT-IR Spectroscopy | Presence of functional groups (OH, NH, NO₂, C-H, C=N). | Rapid, non-destructive, excellent for confirming the presence of the key nitro and hydroxyl groups. | Does not provide detailed connectivity or stereochemistry. Ambiguity in the fingerprint region. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed map of the carbon-hydrogen framework. Shows chemical environment, connectivity (via coupling), and number of unique protons/carbons. | Unambiguously determines the substitution pattern on the pyrazole ring. Confirms the presence and connectivity of the -CH₂OH group. Provides the exact molecular structure.[2] | Requires larger sample amounts than MS, more complex data interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Res MS). Fragmentation patterns can infer structural components. | Provides definitive molecular weight, confirming the molecular formula. Fragmentation can show the loss of key groups like -NO₂ or -CH₂OH, supporting the FT-IR data.[9] | Does not distinguish between isomers. Provides inferred, not direct, structural connectivity. |
In drug development, a multi-faceted approach is standard. FT-IR is often used as a rapid screening tool for reaction monitoring and quality control, while NMR and MS are employed for definitive structural confirmation of the final compound.
Part 3: Experimental Protocol and Workflow
The following protocol describes the acquisition of an FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid samples due to its simplicity and speed.
Experimental Protocol: FT-IR Analysis via ATR
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Verify that the ATR accessory (e.g., with a diamond crystal) is correctly installed.
-
-
Crystal Cleaning:
-
Clean the ATR crystal surface thoroughly. Use a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.
-
A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid (4-Nitro-1H-pyrazol-5-yl)methanol powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters (scan number, resolution) as the background scan. The software will collect the data and automatically ratio it against the stored background spectrum to produce the final absorbance spectrum.
-
-
Data Processing and Analysis:
-
If necessary, apply a baseline correction to the spectrum to account for any sloping baselines.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peaks with the expected vibrational frequencies as detailed in the table above to confirm the structure.
-
-
Final Cleanup:
-
Release the pressure arm, remove the sample powder with a spatula, and clean the ATR crystal surface thoroughly as described in Step 2.
-
FT-IR Analysis Workflow Diagram
Caption: A typical workflow for FT-IR analysis using an ATR accessory.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of (4-Nitro-1H-pyrazol-5-yl)methanol. The spectrum provides clear and unambiguous evidence for the compound's key functional groups, particularly the highly characteristic strong absorptions of the nitro (NO₂) group and the broad O-H stretch of the alcohol. While FT-IR excels at this functional group identification, it should be integrated into a broader analytical strategy that includes NMR and Mass Spectrometry for complete and unequivocal structural verification. The ATR-based protocol outlined herein represents a robust, efficient, and reliable method for obtaining high-quality spectral data, making it a cornerstone technique in the modern drug development pipeline.
References
-
ResearchGate. FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Available from: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
-
Vibrational Spectroscopy. Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]
-
JETIR. Green Synthesis and Characterization of 3,5-Dimethyl Pyrazole Derivative. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available from: [Link]
-
ResearchGate. FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm... Available from: [Link]
-
National Center for Biotechnology Information. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available from: [Link]
-
Royal Society of Chemistry. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Available from: [Link]
-
University of Colorado Boulder. IR Chart. Available from: [Link]
-
ResearchGate. FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available from: [Link]
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- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. connectjournals.com [connectjournals.com]
Safety Operating Guide
Personal protective equipment for handling (4-Nitro-1H-pyrazol-5-yl)methanol
Executive Safety Assessment
To the Researcher: You are handling (4-Nitro-1H-pyrazol-5-yl)methanol . While often used as a pharmaceutical intermediate, you must recognize the nitro-pyrazole motif . This structural component is frequently researched for its high-energy density properties (explosives/propellants).[1]
Unlike standard organic intermediates, this compound possesses a "Dual-Threat" profile:
-
Energetic Instability: The nitro group (
) on the tensioned pyrazole ring increases shock and friction sensitivity. -
Biochemical Toxicity: Nitro-heterocycles are potential mutagens and severe eye/skin irritants.
Core Directive: Treat this substance as a Class 1.3 Explosive (mass fire/minor blast hazard) until specific calorimetry data confirms stability. Do not scale up beyond 100mg without a blast shield.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[2] The following matrix is designed to mitigate both dermal absorption (toxicological) and flash/blast injuries (energetic).
| Body Zone | PPE Requirement | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (D3 rating). Why: Safety glasses are forbidden. Fine nitro-pyrazole dust can bypass side shields. Goggles provide a seal against dust and chemical vapors. |
| Face | Face Shield | Requirement: Polycarbonate, 8-inch minimum length. Trigger: Mandatory when handling >500 mg or working outside a hood (discouraged). Protects against shrapnel/glass failure. |
| Hand (Inner) | Nitrile Laminate | Spec: 4 mil (0.10 mm). Why: High dexterity; protects against the alcohol moiety. |
| Hand (Outer) | Thick Nitrile / Butyl | Spec: Minimum 5-8 mil. Why: Provides mechanical resistance against friction. Double-gloving is mandatory to create a "sacrificial layer" against contamination. |
| Respiratory | Engineering Control | Primary: Fume Hood.[3][4] Secondary: If hood failure occurs, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA). |
| Body | Flame-Resistant (FR) Coat | Material: Nomex® or chemically treated cotton. Why: Synthetic blends (polyester) can melt into skin during a flash fire. ESD Safety: Coat must be anti-static.[4] |
Engineering Controls & ESD Protocol
The Silent Killer: Electrostatic Discharge (ESD) Nitro compounds are notoriously sensitive to static electricity. A spark from a synthetic sweater is sufficient to initiate decomposition in dry powders.
Mandatory ESD Setup
-
Grounding: All conductive vessels (spatulas, weigh boats) must be grounded. Use a bamboo or wooden spatula instead of metal to eliminate friction/spark risks.
-
Humidity: Maintain lab humidity >40%. Dry air increases static accumulation.
-
Ionization: Use an ionizing fan bar inside the weigh station if available.
Operational Workflow: Step-by-Step
This protocol utilizes a "Zone Defense" strategy to contain contamination and energy release.
Phase 1: Preparation (The "Cold" Zone)
-
Verify Equipment: Ensure the fume hood is operating at 100 fpm face velocity .
-
Prepare Solvent Trap: Pre-fill a waste container with water/compatible solvent to immediately quench contaminated tips/wipes.
-
Don PPE: Put on FR coat, inner gloves, outer gloves, and goggles before entering the zone.
Phase 2: Handling (The "Hot" Zone)
Objective: Solubilize the solid as quickly as possible. In solution, the shock sensitivity drops significantly.
-
Weighing:
-
Place the receiving vial inside a secondary container (e.g., a beaker).
-
Do not scrape the bottom of the reagent bottle. Friction can trigger detonation.
-
Gently tap the powder onto a weigh paper (avoid plastic boats which generate static).
-
-
Transfer:
-
Transfer powder to the vial.
-
Immediately add the reaction solvent (e.g., Methanol, DCM).
-
Note: The hydroxyl group on the molecule aids solubility in polar solvents.
-
-
Dissolution:
-
Swirl gently. Do not sonicate the solid powder directly; the vibration energy is a risk factor.
-
Phase 3: Decontamination (The "Warm" Zone)
-
Wipe Down: Use a wet wipe (solvent-soaked) to clean the balance and surrounding area.
-
Doffing:
-
Remove outer gloves inside the hood.
-
Wash inner gloves with soap/water before removing.
-
Wash hands immediately.[5]
-
Visualized Workflows
Diagram 1: Risk Assessment & PPE Logic
Caption: Decision tree for selecting PPE based on scale and state of matter.
Diagram 2: Emergency Response Protocol
Caption: Immediate actions for spill or exposure events.
Disposal & Waste Management
Never dispose of nitro-pyrazoles in the general trash or standard organic waste without pretreatment.
-
Segregation: Keep separate from oxidizers (Peroxides, Nitrates) and strong bases . Bases can deprotonate the pyrazole, potentially forming unstable salts.
-
Quenching (Recommended):
-
Dilute the waste significantly with a non-flammable solvent (e.g., water/ethanol mixture).
-
Label the waste container clearly: "Contains Nitro-Heterocycles - Potential Energetic."
-
-
Destruction: Contact your EHS department. High-temperature incineration is the standard disposal method for nitro compounds.
References
-
National Institutes of Health (NIH) - PubChem. 4-Nitro-1H-pyrazole (Parent Compound Safety Profile). Retrieved from [Link]
-
Tang, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (PubMed Central). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standard 29 CFR 1910.132.[2] Retrieved from [Link]
-
DSIAC (Defense Systems Information Analysis Center). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. uah.edu [uah.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
